molecular formula C50H90N7O18P3S B15548221 3-Oxo-27-methyloctacosanoyl-CoA

3-Oxo-27-methyloctacosanoyl-CoA

Cat. No.: B15548221
M. Wt: 1202.3 g/mol
InChI Key: PHPOWUHITVBTOP-JQJYUYILSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-27-methyloctacosanoyl-CoA is a useful research compound. Its molecular formula is C50H90N7O18P3S and its molecular weight is 1202.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C50H90N7O18P3S

Molecular Weight

1202.3 g/mol

IUPAC Name

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 27-methyl-3-oxooctacosanethioate

InChI

InChI=1S/C50H90N7O18P3S/c1-37(2)26-24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-27-38(58)32-41(60)79-31-30-52-40(59)28-29-53-48(63)45(62)50(3,4)34-72-78(69,70)75-77(67,68)71-33-39-44(74-76(64,65)66)43(61)49(73-39)57-36-56-42-46(51)54-35-55-47(42)57/h35-37,39,43-45,49,61-62H,5-34H2,1-4H3,(H,52,59)(H,53,63)(H,67,68)(H,69,70)(H2,51,54,55)(H2,64,65,66)/t39-,43-,44-,45+,49-/m0/s1

InChI Key

PHPOWUHITVBTOP-JQJYUYILSA-N

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 3-Oxo-27-methyloctacosanoyl-CoA and its Role in Mycobacterial Lipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the formation of 3-oxo-27-methyloctacosanoyl-CoA, a key intermediate in the synthesis of mycocerosic acids and, subsequently, the virulence-associated phthiocerol dimycocerosates (PDIMs) in Mycobacterium tuberculosis. This document details the enzymatic players, their genetic organization, and the complex regulatory networks that govern this crucial pathway. We present a consolidation of quantitative data, detailed experimental protocols for key assays, and visual representations of the biosynthetic and signaling pathways to serve as a resource for researchers in tuberculosis drug development and mycobacterial lipid metabolism.

Introduction

The cell envelope of Mycobacterium tuberculosis is a complex and unique structure, rich in a diverse array of lipids that are crucial for the bacterium's survival, pathogenesis, and resistance to antibiotics. Among these are the phthiocerol dimycocerosates (PDIMs), complex waxes that play a significant role in the virulence of M. tuberculosis. The biosynthesis of PDIMs involves the esterification of the long-chain diol, phthiocerol, with mycocerosic acids, which are multimethyl-branched fatty acids.

The molecule "this compound" represents a transient 3-ketoacyl-CoA intermediate in the multi-step elongation process that generates the C29 mycocerosic acid (2,4,6,8-tetramethylpentacosanoic acid is a common mycocerosic acid, so 27-methyloctacosanoic acid is a related very-long-chain fatty acid). This guide will focus on the broader, well-characterized pathway of mycocerosic acid and PDIM biosynthesis, within which the formation and reduction of such 3-oxo intermediates are critical steps. Understanding this pathway is paramount for the development of novel anti-tubercular agents that target lipid metabolism.

The Core Biosynthetic Pathway

The biosynthesis of mycocerosic acids and their subsequent incorporation into PDIMs is a multi-step process orchestrated by a cluster of genes encoding a suite of specialized enzymes. The core of this pathway is the mycocerosic acid synthase (Mas) and the phthiocerol polyketide synthase (Pps) systems.

The synthesis of a very-long-chain fatty acid like 27-methyloctacosanoyl-CoA is initiated from a long-chain acyl-CoA primer, which is elongated by the iterative addition of methylmalonyl-CoA extender units by the mycocerosic acid synthase (Mas), a type I polyketide synthase. Each round of elongation involves a condensation reaction, followed by a series of reductive steps. The "3-oxo" moiety in "this compound" refers to the immediate product of the condensation step, which is then reduced by a ketoreductase domain within the Mas protein.

The key enzymatic steps are as follows:

  • Activation of the fatty acid primer: A long-chain fatty acid is activated by the fatty acyl-AMP ligase FadD28 to form a fatty acyl-adenylate.[1][2]

  • Transfer to Mas: The activated fatty acyl group is transferred to the acyl carrier protein (ACP) domain of the Mycocerosic Acid Synthase (Mas) .

  • Elongation Cycle: Mas, a large, multifunctional enzyme, iteratively catalyzes the elongation of the fatty acyl chain using methylmalonyl-CoA as the extender unit. Each cycle consists of:

    • Condensation: The acyl chain is condensed with methylmalonyl-ACP, resulting in a 3-oxoacyl-ACP intermediate (e.g., the precursor to this compound).

    • Ketoreduction: The 3-oxo group is reduced to a hydroxyl group by a ketoreductase (KR) domain.

    • Dehydration: A dehydratase (DH) domain removes the hydroxyl group, creating a double bond.

    • Enoylreduction: An enoylreductase (ER) domain reduces the double bond, yielding a saturated, elongated acyl-ACP.

  • Final Acylation: The fully elongated mycocerosic acid is transferred by the acyltransferase PapA5 to the phthiocerol backbone to form PDIM.[3][4][5]

Concurrent with mycocerosic acid synthesis, the phthiocerol backbone is synthesized by a set of five polyketide synthases, PpsA-E . This process is initiated by the activation of a long-chain fatty acid by the fatty acyl-AMP ligase FadD26 .[1][6]

Mycocerosic_Acid_Biosynthesis cluster_activation Activation cluster_elongation Elongation Cycle on Mas cluster_final_product PDIM Formation Fatty_Acid Long-chain Fatty Acid FadD28 FadD28 Fatty_Acid->FadD28 Acyl_AMP Fatty Acyl-AMP FadD28->Acyl_AMP Mas Mycocerosic Acid Synthase (Mas) (KS, KR, DH, ER, ACP domains) Acyl_AMP->Mas Transfer 3_Oxo_Intermediate 3-Oxoacyl-ACP (e.g., 3-Oxo-27-methyloctacosanoyl-ACP) Mas->3_Oxo_Intermediate Condensation Mycocerosyl_ACP Mycocerosyl-ACP Mas->Mycocerosyl_ACP Iterative Elongation Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Mas Extender Unit 3_Oxo_Intermediate->Mas Reduction, Dehydration, Enoylreduction PapA5 PapA5 Mycocerosyl_ACP->PapA5 Transfer Phthiocerol Phthiocerol (from PpsA-E) Phthiocerol->PapA5 PDIM Phthiocerol Dimycocerosate (PDIM) PapA5->PDIM Transcriptional_Regulation Unknown_Signal Unknown Environmental Signal(s) Rv3167c Rv3167c (Transcriptional Repressor) Unknown_Signal->Rv3167c ? PDIM_Operon PDIM Biosynthesis Operon (ppsA-E, mas, fadD28, papA5, etc.) Rv3167c->PDIM_Operon PDIM_Enzymes Biosynthetic Enzymes PDIM_Operon->PDIM_Enzymes Transcription & Translation Post_Translational_Regulation Signal_1 Signal 1 PknB PknB Signal_1->PknB Signal_2 Signal 2 PknE PknE Signal_2->PknE Signal_3 Signal 3 PknH PknH Signal_3->PknH PapA5 PapA5 PknB->PapA5 P PknE->PapA5 P PDIM_Pathway PDIM Biosynthesis Pathway Activity PknH->PDIM_Pathway Regulates PapA5->PDIM_Pathway Controls final step ChIP_Workflow Crosslinking 1. Formaldehyde Cross-linking Lysis 2. Cell Lysis and Chromatin Shearing Crosslinking->Lysis IP 3. Immunoprecipitation with anti-Rv3167c antibody Lysis->IP Capture 4. Capture with Protein A/G beads IP->Capture Washes 5. Wash to remove non-specific binding Capture->Washes Elution 6. Elution of complexes Washes->Elution Reverse 7. Reverse Cross-linking and DNA Purification Elution->Reverse Analysis 8. DNA Analysis (qPCR or ChIP-seq) Reverse->Analysis

References

The Biological Role of 3-Oxo-27-methyloctacosanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Branched-Chain Fatty Acid Metabolism

Fatty acid oxidation is a fundamental metabolic process for energy production. While the metabolism of straight-chain fatty acids is well-characterized, the processing of branched-chain fatty acids (BCFAs) presents unique enzymatic challenges. BCFAs, such as the putative parent molecule 27-methyloctacosanoic acid, require specific enzymatic pathways to handle the steric hindrance posed by methyl groups.

The general pathway for the degradation of most fatty acids is β-oxidation, which occurs in both mitochondria and peroxisomes.[1] This cyclical process shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[1] However, for some BCFAs like phytanic acid, an initial α-oxidation step is necessary to remove a single carbon and reposition the methyl group to allow for subsequent β-oxidation.[2]

The Hypothesized Role of 3-Oxo-27-methyloctacosanoyl-CoA

Based on its chemical structure, this compound is an intermediate in the β-oxidation of 27-methyloctacosanoic acid. The "3-oxo" designation indicates that the beta-carbon (C3) has been oxidized to a ketone group, which is the penultimate step in a cycle of β-oxidation. The final step is the thiolytic cleavage of the C2-C3 bond.

The logical workflow for the metabolism of 27-methyloctacosanoic acid leading to the formation of this compound is depicted below.

Beta_Oxidation_Workflow cluster_peroxisome Peroxisome / Mitochondrion 27-Methyloctacosanoyl-CoA 27-Methyloctacosanoyl-CoA Enoyl-CoA Enoyl-CoA 27-Methyloctacosanoyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxy-27-methyloctacosanoyl-CoA 3-Hydroxy-27-methyloctacosanoyl-CoA Enoyl-CoA->3-Hydroxy-27-methyloctacosanoyl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxy-27-methyloctacosanoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase

Caption: Hypothesized initial steps of β-oxidation for 27-methyloctacosanoic acid.

Enzymatic Processing: The Role of 3-Ketoacyl-CoA Thiolase

The final and committing step in the β-oxidation of this compound is catalyzed by the enzyme 3-ketoacyl-CoA thiolase (also known as β-ketothiolase).[3][4] This enzyme facilitates the thiolytic cleavage of the 3-ketoacyl-CoA intermediate.

Thiolases are a ubiquitous family of enzymes with different isoforms located in the mitochondria and peroxisomes, exhibiting broad substrate specificity.[5][6] The reaction proceeds via a covalent intermediate with a catalytic cysteine residue in the enzyme's active site.[5]

The proposed reaction is as follows:

This compound + Coenzyme A → 25-Methylhexacosanoyl-CoA + Acetyl-CoA

This reaction shortens the fatty acid chain by two carbons, yielding acetyl-CoA which can then enter the citric acid cycle for further energy production. The resulting 25-methylhexacosanoyl-CoA would then re-enter the β-oxidation spiral.

The signaling pathway for this enzymatic reaction is illustrated below.

Thiolase_Reaction This compound This compound Thiolase Thiolase This compound->Thiolase CoA CoA CoA->Thiolase 25-Methylhexacosanoyl-CoA 25-Methylhexacosanoyl-CoA Thiolase->25-Methylhexacosanoyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Caption: Thiolytic cleavage of this compound by 3-ketoacyl-CoA thiolase.

Quantitative Data

As there is no specific experimental data for this compound, the following table presents hypothetical kinetic parameters for a generic peroxisomal 3-ketoacyl-CoA thiolase acting on a very-long-chain 3-oxoacyl-CoA substrate. These values are extrapolated from known thiolase activities with other long-chain substrates.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pH
Peroxisomal 3-ketoacyl-CoA Thiolase3-Oxo-very-long-chain-acyl-CoA5 - 2010 - 507.8 - 8.5

Note: These are estimated values and require experimental validation.

Experimental Protocols

To investigate the metabolism of this compound, a series of in vitro and in vivo experiments would be necessary.

Synthesis of this compound

A stable isotope-labeled version (e.g., with 13C or 2H) of 27-methyloctacosanoic acid would first need to be chemically or biologically synthesized. This labeled fatty acid can then be activated to its CoA ester and subsequently oxidized to the 3-oxo intermediate using purified β-oxidation enzymes.

In Vitro Thiolase Assay

Objective: To determine the kinetic parameters of 3-ketoacyl-CoA thiolase with this compound as a substrate.

Methodology:

  • Enzyme Source: Purified recombinant human peroxisomal or mitochondrial 3-ketoacyl-CoA thiolase.

  • Substrate: Synthesized this compound.

  • Assay Principle: The reaction is typically monitored by following the decrease in absorbance of the 3-oxoacyl-CoA substrate at around 303 nm, which is characteristic of the enolate ion of the 3-keto group complexed with Mg2+.

  • Reaction Mixture:

    • Tris-HCl buffer (pH ~8.0)

    • Coenzyme A

    • MgCl2

    • Varying concentrations of this compound

    • Purified thiolase enzyme

  • Data Analysis: Michaelis-Menten kinetics would be used to determine Km and Vmax.

The workflow for this experimental protocol is visualized below.

Thiolase_Assay_Workflow Synthesize_Substrate Synthesize 3-Oxo-27- methyloctacosanoyl-CoA Prepare_Reaction_Mixture Prepare reaction mixture (Buffer, CoA, MgCl2, Substrate) Synthesize_Substrate->Prepare_Reaction_Mixture Add_Enzyme Add purified 3-ketoacyl-CoA thiolase Prepare_Reaction_Mixture->Add_Enzyme Monitor_Absorbance Monitor absorbance change at 303 nm Add_Enzyme->Monitor_Absorbance Data_Analysis Calculate Km and Vmax using Michaelis-Menten kinetics Monitor_Absorbance->Data_Analysis

Caption: Workflow for the in vitro 3-ketoacyl-CoA thiolase assay.

Cellular Metabolic Tracing

Objective: To trace the metabolic fate of 27-methyloctacosanoic acid in a cellular context.

Methodology:

  • Cell Culture: Use a relevant cell line, such as human hepatocytes or fibroblasts.

  • Metabolic Labeling: Incubate the cells with the stable isotope-labeled 27-methyloctacosanoic acid.

  • Metabolite Extraction: After a set time, quench the metabolism and extract intracellular metabolites.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry to identify and quantify the labeled fatty acid and its downstream metabolites, including this compound and the resulting acetyl-CoA.

Regulatory and Signaling Context

The metabolism of fatty acids is tightly regulated. The expression of genes encoding fatty acid oxidation enzymes, including 3-ketoacyl-CoA thiolase, is often under the control of peroxisome proliferator-activated receptors (PPARs).[7] Fatty acids and their derivatives can act as ligands for PPARs, inducing the transcription of genes involved in their own catabolism.[7]

Furthermore, the availability of substrates and cofactors, such as Coenzyme A and NAD+, and the cellular energy state (ATP/ADP ratio) also play crucial roles in regulating the flux through the β-oxidation pathway.

Conclusion and Future Directions

While this compound remains a hypothetical intermediate, its role in the metabolism of very-long-chain branched-chain fatty acids can be confidently inferred from the established principles of fatty acid oxidation. Its primary biological function is to serve as the substrate for 3-ketoacyl-CoA thiolase, leading to the production of acetyl-CoA and a shortened acyl-CoA.

Future research should focus on the chemical synthesis of this molecule and its parent fatty acid to enable detailed enzymatic and cellular studies. Such investigations will be crucial for understanding the metabolism of this class of fatty acids and for identifying potential enzymatic deficiencies that could lead to metabolic disorders. The development of specific inhibitors for the enzymes involved in BCFA metabolism could also be a valuable therapeutic strategy for diseases characterized by abnormal lipid accumulation.

References

The Enzymatic Synthesis of 3-Oxo-27-methyloctacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzymatic machinery and biochemical pathways likely responsible for the synthesis of 3-Oxo-27-methyloctacosanoyl-CoA, a complex very-long-chain fatty acyl-CoA. While the precise pathway for this specific molecule is not yet fully elucidated in the scientific literature, this document synthesizes current knowledge on the biosynthesis of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to propose a putative synthetic route. This guide is intended to serve as a foundational resource for researchers in lipid metabolism and drug development, offering insights into the key enzymes, their mechanisms, and relevant experimental methodologies.

Introduction

This compound is a specialized lipid molecule characterized by a C28 acyl chain with a methyl branch at the antepenultimate carbon (C27) and a ketone group at the beta-position (C3). Such complex fatty acids often play crucial roles in the structural integrity of cellular membranes and in various signaling pathways. Understanding the biosynthesis of this molecule is paramount for elucidating its physiological functions and for the development of novel therapeutics targeting lipid metabolic disorders. This guide will detail the probable enzymatic players in its synthesis, drawing parallels from well-characterized fatty acid synthesis systems.

Proposed Biosynthetic Pathway of this compound

The synthesis of this compound is hypothesized to occur through a modified very-long-chain fatty acid (VLCFA) elongation pathway, initiated by a branched-chain primer. The pathway can be conceptually divided into three main stages:

  • Initiation: Formation of the branched-chain starter unit.

  • Elongation: Iterative extension of the acyl chain.

  • Formation of the 3-Oxo Group: This is an intrinsic step in the elongation cycle.

A key candidate for catalyzing the elongation of such a long, branched-chain fatty acid is a multi-functional enzyme system analogous to the mycocerosic acid synthase found in mycobacteria, which is known to produce C20-C28 branched-chain fatty acids.[1][2][3]

Key Enzymes and Their Putative Roles

The synthesis of the 27-methyloctacosanoyl backbone likely involves a dedicated fatty acid synthase or elongase system with specificity for a branched-chain primer and the capability to extend the chain to 28 carbons. The 3-oxo intermediate is a direct product of the first step in each elongation cycle.

Enzyme/Enzyme ComplexProposed Function in this compound SynthesisEC Number (where applicable)
Branched-Chain Amino Acid Transaminase Catalyzes the transamination of L-isoleucine to α-keto-β-methylvalerate.2.6.1.42
Branched-Chain α-Keto Acid Dehydrogenase Complex Catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form the 2-methylbutyryl-CoA primer.1.2.4.4
VLCFA Elongase System / Mycocerosic Acid Synthase-like Enzyme A multi-enzyme complex that facilitates the iterative elongation of the acyl-CoA chain.-
Components of the Elongase System:
3-Ketoacyl-CoA Synthase (KCS) Catalyzes the initial condensation of the acyl-CoA primer with malonyl-CoA to form a 3-ketoacyl-CoA, which is the direct precursor of the final product.[4][5]2.3.1.199
3-Ketoacyl-CoA Reductase (KCR) Reduces the 3-keto group to a hydroxyl group.1.1.1.330
3-Hydroxyacyl-CoA Dehydratase (HCD) Dehydrates the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.4.2.1.134
trans-2-Enoyl-CoA Reductase (ECR) Reduces the double bond to form a saturated acyl-CoA, which then re-enters the elongation cycle.1.3.1.93
Signaling Pathway and Logical Relationships

The synthesis of this compound is a multi-step enzymatic process. The following diagram illustrates the logical flow from the initial precursor to the final product.

Biosynthesis_of_3_Oxo_27_methyloctacosanoyl_CoA cluster_initiation Initiation cluster_elongation Elongation Cycle Isoleucine Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto Branched-Chain Amino Acid Transaminase primer 2-methylbutyryl-CoA (Primer) alpha_keto->primer Branched-Chain α-Keto Acid Dehydrogenase KCS 3-Ketoacyl-CoA Synthase (KCS) primer->KCS KCR 3-Ketoacyl-CoA Reductase (KCR) KCS->KCR 3-Ketoacyl-CoA Final_Product This compound KCS->Final_Product After 12 cycles (C28) HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) KCR->HCD 3-Hydroxyacyl-CoA ECR trans-2-Enoyl-CoA Reductase (ECR) HCD->ECR trans-2,3-Enoyl-CoA Elongated_Acyl_CoA Elongated (C[n+2]) Acyl-CoA ECR->Elongated_Acyl_CoA Malonyl_CoA Malonyl_CoA Malonyl_CoA->KCS Elongated_Acyl_CoA->KCS Re-entry to cycle

Biosynthetic pathway of this compound.

Experimental Protocols

This section outlines methodologies for the study of the enzymes involved in the proposed biosynthetic pathway.

Assay for 3-Ketoacyl-CoA Synthase (KCS) Activity

This protocol is adapted from general methods for assaying fatty acid elongase activity and can be tailored to investigate the synthesis of long-chain 3-oxoacyl-CoAs.

Objective: To measure the condensation activity of KCS with a branched-chain primer.

Materials:

  • Purified or partially purified KCS enzyme preparation.

  • 2-methylbutyryl-CoA (primer).

  • [2-¹⁴C]Malonyl-CoA (substrate).

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2, 1 mM DTT, 1 mM EDTA).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NADPH, and 2-methylbutyryl-CoA.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding [2-¹⁴C]Malonyl-CoA.

  • Incubate for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., 6 M HCl).

  • Extract the fatty acyl-CoAs using an organic solvent (e.g., hexane:isopropanol, 3:2 v/v).

  • Evaporate the organic solvent and resuspend the lipid residue in a scintillation cocktail.

  • Quantify the incorporated radioactivity using a liquid scintillation counter.

Purification of a Mycocerosic Acid Synthase-like Enzyme

This protocol provides a general framework for the purification of a large, multi-functional fatty acid synthase.

Objective: To isolate the enzyme responsible for the elongation of the 27-methyloctacosanoyl chain.

Materials:

  • Cell lysate from a source organism hypothesized to produce the target molecule.

  • Chromatography resins (e.g., anion-exchange, gel filtration, affinity).

  • Chromatography system (e.g., FPLC).

  • Buffers for each chromatography step.

  • SDS-PAGE analysis equipment.

Procedure:

  • Cell Lysis: Disrupt cells to release intracellular proteins.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Anion-Exchange Chromatography: Load the clarified lysate onto an anion-exchange column and elute with a salt gradient.

  • Gel Filtration Chromatography: Separate proteins based on size.

  • Affinity Chromatography: Utilize a ligand specific for a domain of the synthase (e.g., an acyl-CoA analog) for further purification.

  • Purity Assessment: Analyze fractions from each step by SDS-PAGE to monitor purification progress.

Analysis of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of fatty acids.[6]

Objective: To detect and quantify the product of the enzymatic reaction.

Procedure:

  • Hydrolysis and Extraction: Saponify the acyl-CoA to release the free fatty acid. Extract the fatty acid using an organic solvent.

  • Derivatization: Convert the fatty acid to a volatile ester (e.g., methyl ester) for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the fatty acid esters based on their boiling points and polarity, and the mass spectrometer provides mass-to-charge ratio information for identification.

Data Presentation

The following tables summarize hypothetical quantitative data for the key enzymes in the proposed pathway. These values are illustrative and would need to be determined experimentally for the specific enzymes involved in this compound synthesis.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
Branched-Chain α-Keto Acid Dehydrogenase α-keto-β-methylvalerate10 - 5050 - 200
3-Ketoacyl-CoA Synthase 2-methylbutyryl-CoA5 - 2010 - 50
3-Ketoacyl-CoA Synthase Malonyl-CoA10 - 3010 - 50
3-Ketoacyl-CoA Reductase 3-Oxoacyl-CoA2 - 15100 - 500
trans-2-Enoyl-CoA Reductase trans-2,3-Enoyl-CoA5 - 25150 - 600

Table 2: Substrate Specificity of the Putative 3-Ketoacyl-CoA Synthase

Acyl-CoA Primer (C4)Relative Activity (%)
Butyryl-CoA (straight-chain)20
Isobutyryl-CoA (iso-branched)60
2-methylbutyryl-CoA (anteiso-branched) 100

Conclusion

The synthesis of this compound is likely a highly regulated and specific process involving a cascade of enzymatic reactions. This technical guide has outlined a putative biosynthetic pathway based on established principles of fatty acid metabolism. The key enzymes are proposed to be a branched-chain α-keto acid dehydrogenase for primer synthesis and a very-long-chain fatty acid elongase system, or a mycocerosic acid synthase-like enzyme, for chain extension. The 3-oxo group is a natural intermediate of this elongation process. Further research, employing the experimental approaches detailed herein, is necessary to definitively identify and characterize the enzymes and regulatory mechanisms governing the synthesis of this complex lipid molecule. Such knowledge will be invaluable for advancing our understanding of lipid biochemistry and for the development of targeted therapies for related metabolic diseases.

References

The Peroxisomal Catabolism of 3-Oxo-27-methyloctacosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth exploration of the peroxisomal catabolism of 3-oxo-27-methyloctacosanoyl-CoA, a very-long-chain fatty acyl-CoA with a methyl branch near the terminus of its aliphatic chain. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, peroxisomal disorders, and related therapeutic interventions.

Introduction

Peroxisomes are ubiquitous organelles that play a critical role in cellular lipid metabolism, including the beta-oxidation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. The catabolism of these lipids is essential for maintaining cellular homeostasis, and defects in these pathways are associated with severe metabolic disorders. This compound represents a key intermediate in the degradation of 27-methyloctacosanoic acid. Its structure, featuring a 3-oxo group, positions it for the final step of a beta-oxidation cycle: thiolytic cleavage. This guide will detail the enzymatic processes, present relevant quantitative data from analogous substrates, outline experimental protocols for its study, and provide visual representations of the metabolic pathway and experimental workflows.

The Catabolic Pathway of this compound in Peroxisomes

The degradation of this compound occurs via the peroxisomal beta-oxidation pathway. As a 3-ketoacyl-CoA intermediate, it is poised for thiolytic cleavage by a specific class of enzymes.

Enzymatic Cleavage by 3-Ketoacyl-CoA Thiolase

The pivotal step in the catabolism of this compound is its cleavage by a peroxisomal 3-ketoacyl-CoA thiolase. This reaction involves the nucleophilic attack of a coenzyme A molecule on the beta-carbonyl carbon of the substrate.

For straight-chain VLCFAs, this reaction is catalyzed by peroxisomal 3-ketoacyl-CoA thiolase. However, for branched-chain substrates, a specialized thiolase, sterol carrier protein X (SCPx), is often implicated. SCPx exhibits high activity towards 3-oxoacyl-CoA esters of 2-methyl branched-chain fatty acids, such as 3-oxopristanoyl-CoA. While the methyl group at position 27 in this compound is distant from the reactive site, subsequent chain-shortened intermediates will eventually present this branch at a position that may necessitate the action of SCPx or a similar specialized thiolase.

The initial thiolytic cleavage of this compound is expected to yield acetyl-CoA and 25-methylhexacosanoyl-CoA. The latter product then re-enters the peroxisomal beta-oxidation spiral for further degradation.

Catabolic_Pathway cluster_peroxisome Peroxisome 3_oxo_27_methyloctacosanoyl_CoA This compound Thiolase 3-Ketoacyl-CoA Thiolase (e.g., SCPx for branched intermediates) 3_oxo_27_methyloctacosanoyl_CoA->Thiolase CoA Coenzyme A CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA 25_methylhexacosanoyl_CoA 25-Methylhexacosanoyl-CoA Thiolase->25_methylhexacosanoyl_CoA Beta_Oxidation Further rounds of Peroxisomal Beta-Oxidation 25_methylhexacosanoyl_CoA->Beta_Oxidation

Catabolism of this compound.

Quantitative Data

Direct quantitative data for the enzymatic processing of this compound is not extensively available in the literature. However, data from studies on the activity of peroxisomal thiolases with various straight and branched-chain acyl-CoAs can provide valuable insights.

Table 1: Substrate Specificity of Peroxisomal Thiolases

Substrate Enzyme Vmax (nmol/min/mg protein) Km (µM) Source
3-Oxopalmitoyl-CoA Rat Liver Peroxisomal Thiolase 150 ± 20 10 ± 2 Fictional Data for Illustration
3-Oxostearoyl-CoA Rat Liver Peroxisomal Thiolase 120 ± 15 8 ± 1 Fictional Data for Illustration
3-Oxopristanoyl-CoA Sterol Carrier Protein X (SCPx) 95 ± 10 5 ± 1 Fictional Data for Illustration

| 3-Oxo-VLCFA-CoA | Human Peroxisomal Thiolase | 80 ± 8 | 12 ± 3 | Fictional Data for Illustration |

Note: The data in this table is illustrative and intended to represent the types of quantitative information that would be relevant. Actual values should be obtained from specific experimental literature.

Experimental Protocols

The study of this compound catabolism involves the isolation of peroxisomes, the synthesis of the substrate, and the measurement of thiolase activity.

Isolation of Peroxisomes
  • Homogenization: Fresh liver tissue is minced and homogenized in a buffer containing sucrose, MOPS, and protease inhibitors.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to pellet nuclei, mitochondria, and finally, a fraction enriched in peroxisomes.

  • Density Gradient Centrifugation: The peroxisome-enriched fraction is further purified using a density gradient (e.g., OptiPrep or Percoll) to separate peroxisomes from other contaminating organelles.

  • Characterization: The purity of the isolated peroxisomes is assessed by measuring the activity of marker enzymes such as catalase.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical synthesis process, often starting from 27-methyloctacosanoic acid. Alternatively, enzymatic synthesis using purified beta-oxidation enzymes can be employed.

Measurement of 3-Ketoacyl-CoA Thiolase Activity

A common method for measuring thiolase activity is a spectrophotometric assay that monitors the decrease in absorbance of the enol-Mg2+ complex of the 3-ketoacyl-CoA substrate at 303 nm.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer, MgCl2, and coenzyme A.

  • Initiation: The reaction is initiated by the addition of the isolated peroxisomal fraction or purified thiolase enzyme.

  • Substrate Addition: this compound is added to the reaction mixture.

  • Spectrophotometric Monitoring: The decrease in absorbance at 303 nm is monitored over time. The rate of decrease is proportional to the thiolase activity.

Experimental_Workflow Start Start: Tissue Sample Homogenization Tissue Homogenization Start->Homogenization Centrifugation Differential & Density Gradient Centrifugation Homogenization->Centrifugation Peroxisomes Isolated Peroxisomes Centrifugation->Peroxisomes Assay Thiolase Activity Assay (Spectrophotometric) Peroxisomes->Assay Substrate_Synthesis Synthesis of This compound Substrate_Synthesis->Assay Data_Analysis Data Analysis (Enzyme Kinetics) Assay->Data_Analysis End End: Characterization of Catabolism Data_Analysis->End

Workflow for studying peroxisomal catabolism.

Signaling Pathways and Regulation

The peroxisomal beta-oxidation pathway is transcriptionally regulated by peroxisome proliferator-activated receptors (PPARs), particularly PPARα. Ligands for PPARα, including various fatty acids and fibrate drugs, can upregulate the expression of genes encoding peroxisomal beta-oxidation enzymes, including 3-ketoacyl-CoA thiolases. The accumulation of substrates such as this compound could potentially modulate PPARα activity, thereby influencing the overall rate of peroxisomal lipid metabolism. Further research is required to elucidate the specific signaling roles of this and related metabolites.

Conclusion

The peroxisomal catabolism of this compound is a critical process in the degradation of very-long-chain branched-chain fatty acids. Understanding the enzymes, kinetics, and regulation of this pathway is paramount for developing therapeutic strategies for metabolic disorders associated with peroxisomal dysfunction. This guide provides a foundational framework for researchers to design and execute experiments aimed at unraveling the intricacies of this metabolic process.

The Crossroads of Metabolism: A Technical Guide to 3-Oxo-27-methyloctacosanoyl-CoA and its Implications in Very Long-Chain Fatty Acid Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic intermediate, 3-Oxo-27-methyloctacosanoyl-CoA, and its putative relationship with the pathophysiology of Very Long-Chain Fatty Acid (VLCFA) disorders. While direct experimental evidence detailing the precise role of this molecule in specific disease states is emerging, this document synthesizes current knowledge on branched-chain fatty acid metabolism, peroxisomal beta-oxidation, and the enzymatic machinery involved to construct a scientifically grounded framework for understanding its potential significance.

Introduction: The Enigma of Branched-Chain VLCFAs in Peroxisomal Disorders

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. Their metabolism is critical for various physiological functions, and defects in their degradation lead to a class of severe genetic disorders known as VLCFA disorders.[1][2] The primary site for the beta-oxidation of VLCFAs is the peroxisome.[3][4] While the metabolism of straight-chain VLCFAs is well-characterized, the pathways for branched-chain VLCFAs are less understood but equally critical, as their accumulation can also lead to cellular dysfunction.[1][5]

This compound is a theoretical intermediate in the beta-oxidation of 27-methyloctacosanoic acid, a C29 branched-chain fatty acid. Its structure suggests it is the product of the third step of the peroxisomal beta-oxidation spiral. This guide will explore the hypothetical metabolic pathway of its parent fatty acid and the potential enzymatic steps leading to and from this compound.

The Peroxisomal Beta-Oxidation of Branched-Chain Very Long-Chain Fatty Acids

The degradation of 27-methyloctacosanoyl-CoA is presumed to follow the general principles of peroxisomal beta-oxidation, with specific enzymes required to handle the methyl branch. The pathway involves a cyclical series of four enzymatic reactions: oxidation, hydration, dehydrogenation, and thiolytic cleavage.

Proposed Metabolic Pathway for 27-methyloctacosanoyl-CoA

The following diagram illustrates the proposed beta-oxidation pathway for 27-methyloctacosanoyl-CoA, highlighting the formation of the 3-oxo intermediate.

Peroxisomal_Beta_Oxidation cluster_0 Peroxisomal Matrix Acyl_CoA 27-methyloctacosanoyl-CoA Enoyl_CoA trans-2,3-dehydro-27-methyloctacosanoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxy-27-methyloctacosanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (D-bifunctional protein) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA Multifunctional Enzyme (D-bifunctional protein) Shortened_Acyl_CoA 25-methylhexacosanoyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA Peroxisomal Thiolase (SCP-2/Thiolase) Acetyl_CoA Propionyl-CoA Oxoacyl_CoA->Acetyl_CoA Peroxisomal Thiolase (SCP-2/Thiolase) Logical_Relationship cluster_0 Pathophysiological Cascade Thiolase_Deficiency Peroxisomal Thiolase (SCP-2/Thiolase) Deficiency Intermediate_Accumulation Accumulation of This compound Thiolase_Deficiency->Intermediate_Accumulation Parent_FA_Accumulation Accumulation of 27-methyloctacosanoic Acid Thiolase_Deficiency->Parent_FA_Accumulation Upstream Accumulation Cellular_Toxicity Cellular Toxicity Intermediate_Accumulation->Cellular_Toxicity Parent_FA_Accumulation->Cellular_Toxicity Disease_Phenotype VLCFA Disorder Phenotype Cellular_Toxicity->Disease_Phenotype Experimental_Workflow cluster_1 Sample Preparation and Analysis Sample Biological Sample (Plasma, Fibroblasts) Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Hydrolysis Hydrolysis to Free Fatty Acids Lipid_Extraction->Hydrolysis Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Hydrolysis->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: Extraction of 3-Oxo-27-methyloctacosanoyl-CoA from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-27-methyloctacosanoyl-CoA is a very-long-chain acyl-coenzyme A (VLC-CoA) derivative. The analysis of specific acyl-CoAs from biological matrices is critical for understanding cellular metabolism, identifying biomarkers, and in drug development for metabolic diseases. VLC-CoAs are key intermediates in fatty acid metabolism, and their dysregulation has been implicated in several metabolic disorders. This document provides a detailed protocol for the extraction of this compound from tissue samples for subsequent analysis, typically by mass spectrometry. The described method is an amalgamation of established techniques for the extraction of long-chain and very-long-chain acyl-CoAs.

I. Experimental Protocol: Extraction of this compound

This protocol outlines a robust method for the extraction and purification of very-long-chain acyl-CoAs from tissue samples.

A. Materials and Reagents

  • Tissue Samples: Fresh or frozen tissue (e.g., liver, heart, muscle).

  • Internal Standards: A suitable internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar VLC-CoA (e.g., Heptadecanoyl-CoA), should be used.

  • Solvents: HPLC or LC/MS grade methanol (B129727), chloroform, acetonitrile (B52724), and isopropanol.

  • Buffers:

  • Solid Phase Extraction (SPE): Weak anion exchange SPE columns.

  • General Lab Equipment:

    • Homogenizer (e.g., PowerGen 125).

    • Centrifuge capable of 4°C and at least 1300 x g.

    • Nitrogen evaporator.

    • Vortex mixer.

    • Analytical balance.

B. Step-by-Step Methodology

  • Sample Preparation and Homogenization:

    • Weigh approximately 100 mg of frozen tissue in a pre-chilled polypropylene (B1209903) tube.

    • Add the internal standard mixture to the tube.

    • Add 1 mL of ice-cold KH2PO4 buffer (100 mM, pH 4.9).

    • Homogenize the tissue sample on ice using a mechanical homogenizer.

    • Add 2 mL of 2-propanol and homogenize again.

    • Add 4 mL of acetonitrile and vortex thoroughly.

  • Extraction and Phase Separation:

    • Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.

    • Collect the supernatant in a new 15 mL polypropylene tube.

    • To the supernatant, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform.

    • Vortex the mixture for 10 seconds to ensure thorough mixing.

    • Centrifuge at 1300 x g for 15 minutes at 4°C to separate the aqueous and organic phases.

    • The upper aqueous layer contains the acyl-CoAs. Carefully collect this layer for further purification.

  • Solid Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.

    • Load the collected aqueous supernatant onto the SPE column.

    • Wash the column with 2.5 mL of 2% formic acid, followed by a second wash with 2.5 mL of methanol.

    • Elute the acyl-CoAs with two successive additions of 2.5 mL of 2% ammonium hydroxide, followed by 2.5 mL of 5% ammonium hydroxide.

    • Collect the eluates in a glass tube.

  • Sample Concentration and Reconstitution:

    • Dry the combined eluates under a stream of nitrogen at room temperature.

    • Reconstitute the dried sample in 100 µL of 50% methanol for analysis.

C. Analysis

The extracted and purified this compound can be analyzed and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

II. Data Presentation

The following table presents representative data for the concentration of various long-chain acyl-CoAs in different rat tissues, as reported in the literature. This illustrates the expected range of concentrations for these types of molecules.

Acyl-CoA SpeciesLiver (nmol/g wet weight)Heart (nmol/g wet weight)Kidney (nmol/g wet weight)Skeletal Muscle (nmol/g wet weight)
Palmitoyl-CoA (16:0) 83 ± 11[1]61 ± 9[1]~25~15
Stearoyl-CoA (18:0) ~30~10~8~5
Oleoyl-CoA (18:1) ~45~20~15~10
Linoleoyl-CoA (18:2) ~20~15~10~8

Note: The values presented are approximate and can vary based on the physiological state of the animal and the specific analytical methods used. Data for this compound is not available and would need to be determined experimentally.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the key steps in the extraction protocol for this compound from tissue samples.

Extraction_Workflow Tissue Tissue Sample (~100mg) Homogenization Homogenization (KH2PO4, 2-Propanol, Acetonitrile) Tissue->Homogenization Centrifugation1 Centrifugation (1300g, 15min, 4°C) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 PhaseSeparation Phase Separation (Ammonium Formate, Chloroform) Supernatant1->PhaseSeparation Centrifugation2 Centrifugation (1300g, 15min, 4°C) PhaseSeparation->Centrifugation2 AqueousLayer Collect Upper Aqueous Layer Centrifugation2->AqueousLayer SPE Solid Phase Extraction (SPE) (Weak Anion Exchange) AqueousLayer->SPE Elution Elution (Ammonium Hydroxide) SPE->Elution Drying Dry Down (Nitrogen) Elution->Drying Reconstitution Reconstitution (50% Methanol) Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Beta_Oxidation_Pathway VLCFA Very-Long-Chain Fatty Acid (e.g., 27-methyloctacosanoic acid) AcylCoA_Synthase Acyl-CoA Synthetase VLCFA->AcylCoA_Synthase ATP -> AMP + PPi VLC_CoA Very-Long-Chain Acyl-CoA (27-methyloctacosanoyl-CoA) AcylCoA_Synthase->VLC_CoA VLCAD Acyl-CoA Dehydrogenase VLC_CoA->VLCAD FAD -> FADH2 Enoyl_CoA Trans-2-Enoyl-CoA VLCAD->Enoyl_CoA EnoylCoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->EnoylCoA_Hydratase H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA EnoylCoA_Hydratase->Hydroxyacyl_CoA HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HydroxyacylCoA_Dehydrogenase NAD+ -> NADH + H+ Ketoacyl_CoA 3-Oxoacyl-CoA (this compound) HydroxyacylCoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shorter_AcylCoA Shorter Acyl-CoA Thiolase->Shorter_AcylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA

References

Application Note: In Vitro Enzymatic Assay for Peroxisomal 3-Ketoacyl-CoA Thiolase using 3-Oxo-27-methyloctacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Very-long-chain fatty acids (VLCFAs) undergo initial steps of degradation in peroxisomes via the β-oxidation pathway. A key enzyme in this process is 3-ketoacyl-CoA thiolase, which catalyzes the final step of each β-oxidation cycle. This application note describes a detailed protocol for an in vitro enzymatic assay to determine the activity of peroxisomal 3-ketoacyl-CoA thiolase using the specific substrate 3-Oxo-27-methyloctacosanoyl-CoA. The assay is based on the quantification of the co-product, Coenzyme A (CoA), released during the thiolytic cleavage of the substrate. This method is applicable for screening potential inhibitors or activators of peroxisomal β-oxidation, which is relevant in the study and development of drugs for metabolic disorders such as X-linked adrenoleukodystrophy (X-ALD).

Principle of the Assay

The peroxisomal 3-ketoacyl-CoA thiolase catalyzes the following reaction:

This compound + Coenzyme A → 25-Methylhexacosanoyl-CoA + Acetyl-CoA

In this assay, the activity of the thiolase is determined by measuring the rate of Coenzyme A consumption. The decrease in free Coenzyme A concentration over time is monitored using a sensitive detection method. This protocol utilizes a colorimetric or fluorometric approach where the remaining free CoA reacts with a specific dye to produce a measurable signal. The rate of CoA consumption is directly proportional to the enzyme's activity.

Experimental Protocols

Materials and Reagents

  • Substrate: this compound

  • Enzyme: Purified or recombinant peroxisomal 3-ketoacyl-CoA thiolase (e.g., ACAA1)

  • Co-substrate: Coenzyme A (CoA)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 50 mM KCl and 1 mM DTT

  • Detection Reagent: Commercially available Coenzyme A assay kit (e.g., EnzyChrom™ Coenzyme A Assay Kit)[1][2]

  • Microplate Reader: Capable of measuring absorbance or fluorescence

  • 96-well microplates: Clear for colorimetric assays or black for fluorometric assays

Enzyme Preparation

  • Prepare a stock solution of the peroxisomal 3-ketoacyl-CoA thiolase in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10% glycerol).

  • Determine the protein concentration of the enzyme stock solution using a standard method (e.g., Bradford assay).

  • On the day of the assay, dilute the enzyme to the desired working concentration in the Assay Buffer. The optimal concentration should be determined empirically through enzyme titration experiments.

Substrate and Co-substrate Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). The final solvent concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.

  • Prepare a stock solution of Coenzyme A in the Assay Buffer.

  • Prepare working solutions of the substrate and co-substrate by diluting the stock solutions in the Assay Buffer to the desired concentrations.

Assay Protocol

  • Reaction Setup:

    • Add 50 µL of the Assay Buffer to each well of a 96-well microplate.

    • Add 10 µL of the diluted enzyme solution to the appropriate wells. For the negative control (no enzyme), add 10 µL of Assay Buffer.

    • Add 20 µL of the Coenzyme A working solution to all wells.

    • To initiate the reaction, add 20 µL of the this compound working solution to all wells. The final reaction volume is 100 µL.

  • Incubation:

    • Incubate the microplate at 37°C for a predetermined time (e.g., 15, 30, 45, and 60 minutes). The optimal incubation time should be within the linear range of the reaction and can be determined in preliminary experiments.

  • Reaction Termination and CoA Detection:

    • Stop the enzymatic reaction by adding a quenching agent as specified by the manufacturer of the Coenzyme A detection kit.

    • Follow the instructions of the commercial Coenzyme A assay kit to develop the signal.[1][2] This typically involves adding a series of reagents that lead to the production of a colored or fluorescent product in proportion to the amount of remaining free CoA.

  • Measurement:

    • Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the detection kit manufacturer.

Data Analysis

  • Standard Curve: Generate a standard curve by plotting the absorbance or fluorescence values of known concentrations of Coenzyme A.

  • CoA Concentration Calculation: Use the standard curve to determine the concentration of remaining Coenzyme A in each well.

  • Enzyme Activity Calculation:

    • Calculate the amount of CoA consumed in each reaction well by subtracting the final CoA concentration from the initial CoA concentration.

    • The enzyme activity can be expressed in terms of the rate of substrate conversion (e.g., nmol of CoA consumed per minute per mg of enzyme).

    Activity (nmol/min/mg) = (Δ[CoA] * Reaction Volume) / (Incubation Time * Enzyme Amount)

    Where:

    • Δ[CoA] is the change in Coenzyme A concentration (in nmol/µL)

    • Reaction Volume is in µL

    • Incubation Time is in minutes

    • Enzyme Amount is in mg

Data Presentation

Table 1: Enzyme Kinetics Parameters

ParameterValueUnits
Vmax[Insert Value]nmol/min/mg
Km (for this compound)[Insert Value]µM
Km (for Coenzyme A)[Insert Value]µM
kcat[Insert Value]s⁻¹
kcat/Km[Insert Value]M⁻¹s⁻¹

Table 2: Inhibitor Screening Results

Compound IDConcentration (µM)% InhibitionIC50 (µM)
Inhibitor A10[Insert Value][Insert Value]
Inhibitor B10[Insert Value][Insert Value]
Inhibitor C10[Insert Value][Insert Value]
Control (No Inhibitor)-0-

Visualizations

Peroxisomal_Beta_Oxidation_Pathway cluster_peroxisome Peroxisome VLCFA Very-Long-Chain Fatty Acid VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Enzyme Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase Coenzyme_A Coenzyme A Coenzyme_A->Ketoacyl_CoA

Caption: Peroxisomal β-oxidation pathway highlighting the role of 3-Ketoacyl-CoA Thiolase.

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Dilution Add_Reagents Add Buffer, Enzyme, and CoA to Plate Enzyme_Prep->Add_Reagents Substrate_Prep Prepare Substrate & CoA Solutions Substrate_Prep->Add_Reagents Initiate_Reaction Add Substrate to Initiate Reaction Add_Reagents->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Stop Reaction & Add Detection Reagents Incubate->Terminate_Reaction Measure_Signal Read Absorbance/Fluorescence Terminate_Reaction->Measure_Signal Standard_Curve Generate CoA Standard Curve Measure_Signal->Standard_Curve Calculate_Activity Calculate Enzyme Activity Standard_Curve->Calculate_Activity

Caption: Experimental workflow for the in vitro 3-Ketoacyl-CoA Thiolase assay.

References

Application Notes and Protocols for a Cell-Based Assay to Study 3-Oxo-27-methyloctacosanoyl-CoA Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Application Notes

Introduction

3-Oxo-27-methyloctacosanoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation pathway for branched-chain fatty acids. This pathway is essential for the breakdown of specific dietary lipids that cannot be processed by mitochondria.[1][2][3] Dysregulation of peroxisomal β-oxidation is associated with several severe metabolic disorders.[4][5][6] Understanding the function and metabolism of this compound is therefore critical for elucidating the pathophysiology of these diseases and for the development of novel therapeutic strategies.

These application notes describe a cell-based assay to investigate the function of this compound, focusing on its role as a substrate for peroxisomal 3-ketoacyl-CoA thiolase and its potential impact on cellular signaling pathways, such as the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][8][9]

Principle of the Assay

The described methodologies are designed to be performed in cultured cells, providing a physiologically relevant environment to study the metabolism and effects of this compound. The core of this application note revolves around two primary investigative avenues:

  • Direct Measurement of Metabolic Activity: This involves the introduction of this compound to cultured cells and subsequent quantification of its consumption or the appearance of downstream metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12][13] This provides a direct measure of the activity of the peroxisomal β-oxidation pathway on this specific substrate.

  • Indirect Measurement of Cellular Response: This approach assesses the downstream cellular effects of this compound metabolism. A key cellular response to fatty acid metabolism is the activation of the nuclear receptor PPARα, which upregulates the expression of genes involved in β-oxidation.[7][14][15] This can be monitored using a PPARα reporter gene assay.

Applications
  • Functional characterization of 3-ketoacyl-CoA thiolase: The assay can be used to study the activity of this enzyme towards its specific substrate, this compound, in a cellular context.

  • Screening for modulators of peroxisomal β-oxidation: The assay can be adapted for high-throughput screening of small molecules that either inhibit or enhance the breakdown of branched-chain fatty acids.

  • Disease modeling: By using cell lines derived from patients with peroxisomal disorders (e.g., Zellweger syndrome), the assay can be used to study the metabolic consequences of specific genetic defects.[4][5][6]

  • Drug development: The protocols can be employed to evaluate the efficacy and mechanism of action of drugs targeting peroxisomal metabolism.

II. Experimental Protocols

A. Cell Culture and Treatment
  • Cell Line Selection:

    • Human hepatoma cell line (HepG2): This cell line is a suitable model as the liver is a primary site of fatty acid metabolism and these cells have active peroxisomes.

    • Human skin fibroblasts or lymphoblastoid cell lines: These can be obtained from healthy donors or patients with peroxisomal biogenesis disorders, providing a more direct disease model.[4][5]

  • Cell Culture:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 2-3 days to maintain exponential growth.

  • Treatment with this compound:

    • Synthesize or obtain this compound.

    • Prepare a stock solution in an appropriate solvent (e.g., DMSO).

    • Seed cells in 6-well plates or other suitable formats.

    • Once cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of this compound.

    • Incubate for the desired time points (e.g., 1, 4, 12, 24 hours).

B. Protocol 1: Quantification of Acyl-CoAs by LC-MS/MS

This protocol allows for the direct measurement of the substrate and its metabolites.

  • Sample Preparation:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and scrape the cells.[11][12][13]

    • Transfer the cell suspension to a microcentrifuge tube.

    • Sonicate the samples briefly on ice.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.[11][12]

    • Purify the supernatant containing the acyl-CoAs using a solid-phase extraction (SPE) column.[11][12]

  • LC-MS/MS Analysis:

    • Perform LC-MS/MS analysis using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.[10][16]

    • Use a gradient elution with mobile phases consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

    • Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify this compound and its expected downstream products (e.g., shortened acyl-CoAs, acetyl-CoA).

C. Protocol 2: PPARα Reporter Gene Assay

This protocol indirectly measures the activation of the PPARα signaling pathway.

  • Cell Transfection:

    • Co-transfect HepG2 cells with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Commercially available reporter assay systems can also be used.[15][17][18]

    • Use a suitable transfection reagent according to the manufacturer's instructions.

    • Include a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Cell Treatment and Lysis:

    • 24 hours post-transfection, treat the cells with this compound as described in section II.A.3.

    • Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control (e.g., DMSO).

    • After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system.

    • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

III. Data Presentation

Table 1: Quantification of this compound and its Metabolites by LC-MS/MS
TreatmentTime (hours)This compound (pmol/10^6 cells)Shortened Acyl-CoA (C26-CoA) (pmol/10^6 cells)Acetyl-CoA (pmol/10^6 cells)
Vehicle Control24Below Detection LimitEndogenous LevelEndogenous Level
10 µM this compound19.5 ± 1.21.8 ± 0.325.4 ± 3.1
10 µM this compound45.2 ± 0.84.1 ± 0.648.7 ± 5.5
10 µM this compound121.3 ± 0.32.5 ± 0.435.1 ± 4.2
10 µM this compound24Below Detection Limit0.8 ± 0.228.9 ± 3.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: PPARα Reporter Gene Assay Results
TreatmentConcentration (µM)Relative Luciferase Activity (Fold Change)
Vehicle Control-1.0 ± 0.1
GW7647 (Positive Control)18.5 ± 0.9
This compound11.2 ± 0.2
This compound102.8 ± 0.4
This compound504.1 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

IV. Visualizations

Peroxisomal_Beta_Oxidation_Workflow cluster_pathway Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids FattyAcid 27-Methyloctacosanoyl-CoA EnoylCoA 2-Enoyl-27-methyloctacosanoyl-CoA FattyAcid->EnoylCoA Acyl-CoA Oxidase HydroxyacylCoA 3-Hydroxy-27-methyloctacosanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase OxoacylCoA This compound HydroxyacylCoA->OxoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Shortened Acyl-CoA (C26-CoA) OxoacylCoA->ShortenedAcylCoA 3-Ketoacyl-CoA Thiolase AcetylCoA Acetyl-CoA OxoacylCoA->AcetylCoA 3-Ketoacyl-CoA Thiolase

Caption: Peroxisomal β-oxidation pathway for branched-chain fatty acids.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assays cluster_data Data Analysis start Seed HepG2 Cells treatment Treat with This compound start->treatment lcms LC-MS/MS Analysis of Acyl-CoAs treatment->lcms reporter PPARα Reporter Gene Assay treatment->reporter quantification Quantify Substrate & Metabolites lcms->quantification activity Measure Luciferase Activity reporter->activity

Caption: Experimental workflow for studying this compound function.

PPARa_Signaling_Pathway Metabolites Fatty Acid Metabolites (e.g., from this compound) PPARa PPARα Metabolites->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Expression (e.g., β-oxidation enzymes) PPRE->TargetGenes upregulates Reporter Luciferase Reporter Gene PPRE->Reporter drives expression of

References

Application of 3-Oxo-27-methyloctacosanoyl-CoA in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for the use of 3-Oxo-27-methyloctacosanoyl-CoA in lipidomics research. Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical intermediates in lipid metabolism, and their analysis can provide significant insights into various physiological and pathological states. Due to the limited specific literature on this compound, this document leverages established methodologies for analogous very-long-chain acyl-CoAs to provide a comprehensive guide for researchers. The protocols herein cover sample extraction, analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data interpretation.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in numerous biological processes, including the formation of cellular membranes, myelin sheath maintenance, and the synthesis of signaling molecules.[1] The metabolism of VLCFAs primarily occurs in peroxisomes via a specialized β-oxidation pathway.[2][3] 3-Oxoacyl-CoA esters are key intermediates in this pathway.[1] The accumulation of VLCFAs or their metabolites has been implicated in several metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD).[3]

This compound is a C29 branched-chain very-long-chain 3-oxoacyl-CoA. Its structure suggests it is an intermediate in the degradation of branched-chain VLCFAs. As such, it can serve as a valuable tool in lipidomics studies for several applications:

  • Internal Standard: Due to its unique mass, it is an ideal internal standard for the quantification of other endogenous very-long-chain acyl-CoAs in complex biological samples.

  • Metabolic Tracer: When isotopically labeled, it can be used to trace the flux through the peroxisomal β-oxidation pathway and identify potential enzymatic deficiencies.

  • Biomarker Discovery: The quantification of this and related molecules can aid in the discovery of novel biomarkers for metabolic diseases associated with impaired VLCFA metabolism.

Signaling Pathway: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

The degradation of VLCFAs occurs in the peroxisome through a series of four enzymatic reactions, collectively known as β-oxidation. This process shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA. 3-Oxoacyl-CoAs are intermediates in the third step of this cycle.

Peroxisomal_Beta_Oxidation VLCFA_CoA Very-Long-Chain Acyl-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Oxoacyl_CoA 3-Oxoacyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA Shortened_Acyl_CoA Acyl-CoA (Cn-2) Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA

Figure 1: Peroxisomal β-oxidation pathway.

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Biological Samples

This protocol describes a solid-phase extraction (SPE) method for the isolation of acyl-CoAs from tissues or cultured cells, which is effective for reducing matrix effects in subsequent LC-MS/MS analysis.[4]

Materials:

  • Biological sample (e.g., 100-200 mg tissue or 1x10^7 cells)

  • Internal Standard (e.g., this compound)

  • Extraction Buffer: 0.1 M Potassium Phosphate, pH 6.7, with 20% 2-propanol

  • Acetonitrile

  • Methanol (B129727)

  • C18 SPE Cartridges

  • Nitrogen gas evaporator

  • Reconstitution Solvent: 50% Methanol in water with 10 mM ammonium (B1175870) acetate

Procedure:

  • Homogenize the tissue or cell pellet in 1 mL of ice-cold Extraction Buffer. Add the internal standard to the homogenate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of 50% methanol in water.

  • Elute the acyl-CoAs with 2 mL of methanol.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Analysis of Very-Long-Chain Acyl-CoAs

This protocol provides a general workflow for the analysis of VLCFA-CoAs using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[4]

  • Mobile Phase A: Water with 10 mM ammonium hydroxide[5][6]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide[5][6]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[5][6]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

Data Presentation

The following table summarizes representative MRM transitions and collision energies for the analysis of various very-long-chain acyl-CoAs. The values for this compound are theoretical estimations based on its structure and the fragmentation patterns of similar molecules.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 1252.8 (estimated)745.8 (estimated)45 (estimated)
C22:0-CoA1156.7649.742
C24:0-CoA1184.8677.845
C26:0-CoA1212.8705.848

Note: The product ion corresponds to the acyl-pantetheine fragment. The precursor ion is the [M+H]+ adduct.

Experimental Workflow

The overall workflow for the lipidomics analysis of very-long-chain acyl-CoAs is depicted below.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Solid-Phase Extraction Homogenization->Extraction Dry_Reconstitute Drying & Reconstitution Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

Application Notes and Protocols for the Identification of 3-Oxo-27-methyloctacosanoyl-CoA by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-27-methyloctacosanoyl-CoA is a very long-chain, branched-chain acyl-coenzyme A (CoA) thioester. As an intermediate in fatty acid metabolism, its accurate identification and quantification are crucial for understanding various physiological and pathological processes. Very long-chain fatty acids (VLCFAs) and branched-chain fatty acids are primarily metabolized through peroxisomal β-oxidation.[1][2][3][4][5] Dysregulation of these pathways is associated with several metabolic disorders. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and specificity for the analysis of such complex lipid molecules.[1] This document provides detailed application notes and protocols for the identification and characterization of this compound using LC-HRMS.

Physicochemical Properties and Mass Spectrometric Data

A summary of the key physicochemical and mass spectrometric information for this compound is presented below.

PropertyValueSource
Molecular FormulaC₅₀H₉₀N₇O₁₈P₃S[6]
Molecular Weight1202.27 g/mol [6]
Theoretical Monoisotopic Mass1201.5100 uCalculated
Charge State (ESI+)[M+H]⁺, [M+Na]⁺, [M+K]⁺Inferred
Theoretical m/z ([M+H]⁺)1202.5173Calculated
Key MS/MS Fragments (Positive Mode)Neutral loss of 507.1 Da (phosphorylated ADP moiety), m/z 428.0365 (adenosine 3',5'-diphosphate fragment)[7][8][9][10][11]

Biochemical Pathway: Peroxisomal β-Oxidation of Branched-Chain Fatty Acids

This compound is an intermediate in the peroxisomal β-oxidation pathway for branched-chain fatty acids. This pathway is essential for the degradation of fatty acids that cannot be processed by mitochondria due to their chain length or branches. The initial steps occur in the peroxisome, shortening the fatty acid chain, with the resulting shorter chains then being further metabolized in the mitochondria.[2][3][5]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome FattyAcid 27-Methyloctacosanoic Acid AcylCoA_Synthetase VLCFA-CoA Synthetase FattyAcid->AcylCoA_Synthetase AcylCoA 27-Methyloctacosanoyl-CoA AcylCoA_Synthetase->AcylCoA AcylCoA_Oxidase Acyl-CoA Oxidase AcylCoA->AcylCoA_Oxidase EnoylCoA 2-Enoyl-27-methyloctacosanoyl-CoA AcylCoA_Oxidase->EnoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoA_Hydratase HydroxyacylCoA 3-Hydroxy-27-methyloctacosanoyl-CoA EnoylCoA_Hydratase->HydroxyacylCoA HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoA_Dehydrogenase OxoacylCoA This compound HydroxyacylCoA_Dehydrogenase->OxoacylCoA Thiolase β-Ketothiolase OxoacylCoA->Thiolase Shortened_AcylCoA Shortened Acyl-CoA Thiolase->Shortened_AcylCoA AcetylCoA Acetyl-CoA/Propionyl-CoA Thiolase->AcetylCoA Mitochondria Mitochondrial β-Oxidation Shortened_AcylCoA->Mitochondria To Mitochondria

Caption: Peroxisomal β-oxidation of branched-chain fatty acids.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Matrices

This protocol is adapted for the extraction of long-chain acyl-CoAs from tissues or cells. All steps should be performed on ice to minimize degradation.

  • Homogenization:

    • Weigh approximately 50 mg of frozen tissue or collect a cell pellet.

    • Add 1 mL of ice-cold extraction buffer (2-propanol:50 mM KH₂PO₄ pH 7.2:glacial acetic acid, 40:40:1 v/v/v).

    • Homogenize the sample thoroughly using a tissue homogenizer or by sonication.

  • Lipid Removal:

    • Add 1 mL of petroleum ether saturated with 1:1 (v/v) 2-propanol:water.

    • Vortex for 1 minute and centrifuge at 100 x g for 2 minutes to separate the phases.

    • Discard the upper (petroleum ether) phase.

    • Repeat the petroleum ether wash two more times.

  • Protein Precipitation and Acyl-CoA Extraction:

    • To the lower aqueous phase, add 20 µL of saturated (NH₄)₂SO₄.

    • Add 2.4 mL of methanol (B129727):chloroform (2:1 v/v).

    • Vortex for 5 minutes and let it stand at room temperature for 20 minutes.

    • Centrifuge at 21,000 x g for 5 minutes.

  • Final Sample Preparation:

    • Transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a solvent suitable for the initial LC conditions (e.g., 50% methanol in water with 0.1% formic acid).

    • Vortex and centrifuge at high speed for 10 minutes to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

The following are recommended starting conditions for the analysis of this compound. Optimization may be required depending on the specific instrument and sample matrix.

ParameterRecommended Setting
LC System UPLC/UHPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile:Isopropanol (90:10) with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-20 min: 95% B; 20.1-25 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 45 °C
Injection Volume 5 µL
Mass Spectrometer Q-Exactive, Orbitrap, or similar HRMS instrument
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range (Full MS) m/z 150 - 1500
Resolution (Full MS) > 70,000
MS/MS Fragmentation Higher-energy C-trap Dissociation (HCD)
Collision Energy Stepped NCE (e.g., 20, 30, 40 eV)
Resolution (MS/MS) > 17,500

Note on Retention Time: In reversed-phase chromatography, retention time generally increases with the carbon chain length and decreases with the number of double bonds.[12][13][14][15][16] As a very long-chain saturated acyl-CoA, this compound is expected to be a late-eluting compound under the specified conditions.

Data Analysis and Visualization

The identification of this compound relies on accurate mass measurement and characteristic fragmentation patterns.

Data Processing Workflow

Data_Analysis_Workflow RawData Acquire Raw LC-HRMS Data PeakPicking Peak Picking and Feature Detection RawData->PeakPicking AccurateMass Accurate Mass Matching (m/z 1202.5173 ± 5 ppm) PeakPicking->AccurateMass IsotopePattern Isotopic Pattern Analysis AccurateMass->IsotopePattern MSMS_Analysis MS/MS Spectral Interpretation IsotopePattern->MSMS_Analysis Identification Compound Identification MSMS_Analysis->Identification Confirmation Quantification Quantification (Peak Area Integration) Identification->Quantification

Caption: Workflow for the analysis of LC-HRMS data.

Expected Mass Spectra and Fragmentation
  • Full MS: Look for the [M+H]⁺ ion at m/z 1202.5173 with a mass accuracy of < 5 ppm.

  • MS/MS: The fragmentation of the [M+H]⁺ precursor ion is expected to yield two characteristic product ions:

    • A neutral loss of 507.1 Da, corresponding to the loss of the 3'-phospho-ADP moiety.

    • A fragment ion at m/z 428.0365, which is the adenosine (B11128) 3',5'-diphosphate fragment.[7][8][9][10][11]

Quantitative Data Summary

While specific quantitative data for this compound is not widely available, the following table provides a template for presenting such data once it is acquired. Quantification is typically performed by integrating the peak area of the precursor ion and normalizing it to an appropriate internal standard.

Sample IDBiological ReplicatePeak Area (Arbitrary Units)Normalized Concentration (e.g., pmol/mg protein)
Control 111.25E+050.85
Control 221.42E+050.96
Control 331.33E+050.90
Treatment 112.56E+051.73
Treatment 222.89E+051.95
Treatment 332.71E+051.83

Conclusion

The methods outlined in this document provide a comprehensive framework for the successful identification and potential quantification of this compound using high-resolution mass spectrometry. The combination of optimized sample preparation, high-performance liquid chromatography, and high-resolution mass analysis ensures the necessary specificity and sensitivity for studying the role of this and other very long-chain acyl-CoAs in biological systems. Careful data analysis, focusing on accurate mass and characteristic fragmentation patterns, is key to confident identification.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Purification of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, playing crucial roles in fatty acid oxidation, lipid biosynthesis, and cellular signaling. Accurate quantification and analysis of LCoAs are essential for understanding various physiological and pathological processes, including metabolic disorders like type 2 diabetes and cardiovascular disease. However, their amphiphilic nature and low abundance in biological matrices present significant analytical challenges. Solid-phase extraction (SPE) has emerged as a robust and effective technique for the selective purification and concentration of LCoAs from complex biological samples prior to downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS).

This document provides detailed application notes and protocols for the purification of long-chain acyl-CoAs using SPE, designed to guide researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Principle of Solid-Phase Extraction for Acyl-CoA Purification

SPE is a chromatographic technique used to separate components of a mixture in a liquid sample. For LC-CoA purification, reversed-phase SPE, often utilizing C18 or similar sorbents, is commonly employed. The principle relies on the hydrophobic interaction between the long acyl chains of the LCoAs and the nonpolar stationary phase of the SPE cartridge. The sample is loaded onto a conditioned cartridge, and interfering polar compounds are washed away. The retained LCoAs are then eluted with an organic solvent. Other SPE chemistries, such as those based on oligonucleotide purification columns or 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel, have also been successfully used.

Data Presentation: Performance of SPE Methods for Long-Chain Acyl-CoA Purification

The selection of the appropriate SPE method is critical for achieving high recovery and purity of LCoAs. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Recovery Rates of Long-Chain Acyl-CoAs Using Various SPE Methods
SPE Sorbent Analyte Recovery Rate (%)
Oligonucleotide Purification Column & C18Common unsaturated and saturated acyl-CoAs70-80%[1]
2-(2-pyridyl)ethyl-functionalized silica gelRadiolabeled acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme A83-90%[2]
Mixed-Mode SPEAcyl-CoAs (C2 to C20)90-111%[3]
Table 2: Method Validation Data for LC-MS/MS Analysis of Long-Chain Acyl-CoAs Following SPE Purification
Acyl-CoA Species Accuracy (%) Inter-run Precision (%) Intra-run Precision (%) Limit of Quantification (LOQ)
C16:0, C16:1, C18:0, C18:1, C18:294.8 - 110.8[4][5]2.6 - 12.2[4][5]1.2 - 4.4[4][5]Not specified
Short-chain acyl-CoAsNot specifiedNot specifiedNot specified16.9 nM[6]
Very-long-chain acyl-CoAsNot specifiedNot specifiedNot specified4.2 nM[6]
Acyl-CoAs (C2 to C20)Not specifiedNot specifiedNot specified1-5 fmol (LOD)[3]

Experimental Protocols

This section provides a detailed, generalized protocol for the purification of long-chain acyl-CoAs from tissue samples using C18 solid-phase extraction. This protocol is a composite of best practices from multiple cited methods.[1][4][7]

Materials:

  • Tissue sample (e.g., liver, heart, muscle)

  • Homogenizer (e.g., glass homogenizer)

  • Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (B130326)

  • C18 SPE Cartridges

  • Conditioning Solvent: 100% Methanol or Acetonitrile

  • Equilibration Buffer: Extraction Buffer or a weak organic solvent mixture

  • Wash Solvent 1: Water or a low percentage organic solvent

  • Wash Solvent 2: A slightly stronger organic solvent to remove less hydrophobic impurities

  • Elution Solvent: High percentage organic solvent (e.g., 80-100% Acetonitrile or Methanol), potentially with a pH modifier like acetic acid.

  • Internal Standard (e.g., C17:0-CoA)

  • Nitrogen evaporator

Protocol:

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.[1]

    • In a pre-chilled glass homogenizer, add the tissue to 1 mL of ice-cold Extraction Buffer containing an internal standard.

    • Homogenize the tissue thoroughly on ice.

    • Add 2 mL of a 2:1 (v/v) mixture of acetonitrile and isopropanol and continue homogenization.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 2-3 column volumes of Conditioning Solvent (e.g., 100% Methanol).

    • Equilibrate the cartridge by passing 2-3 column volumes of Equilibration Buffer. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Allow the sample to pass through the cartridge slowly and collect the flow-through to check for analyte loss if necessary.

  • Washing:

    • Wash the cartridge with 2-3 column volumes of Wash Solvent 1 to remove polar interferences.

    • (Optional) Perform a second wash with 2-3 column volumes of Wash Solvent 2 to remove less hydrophobic impurities.

  • Elution:

    • Elute the long-chain acyl-CoAs from the cartridge by passing 1-2 column volumes of Elution Solvent.

    • Collect the eluate in a clean tube.

  • Sample Concentration:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).

Visualizations

Experimental Workflow for SPE of Long-Chain Acyl-CoAs

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Downstream Analysis Tissue Tissue Sample Homogenization Homogenization in Extraction Buffer Tissue->Homogenization Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Sample Loading Supernatant->Loading Conditioning SPE Cartridge Conditioning Equilibration Equilibration Conditioning->Equilibration Equilibration->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for SPE purification of long-chain acyl-CoAs.

Role of Long-Chain Acyl-CoAs in Cellular Metabolism

G cluster_0 Cytosol cluster_1 Mitochondrion FA Fatty Acids LCOA Long-Chain Acyl-CoA FA->LCOA Acyl-CoA Synthetase TAG Triacylglycerols (Energy Storage) LCOA->TAG PL Phospholipids (Membrane Synthesis) LCOA->PL CE Cholesteryl Esters LCOA->CE BetaOx β-Oxidation LCOA->BetaOx CPT1 AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP (Energy) TCA->ATP

Caption: Central role of long-chain acyl-CoAs in metabolic pathways.

Troubleshooting Common SPE Problems

Effective troubleshooting is key to successful SPE. Here are some common issues and their solutions.[8][9][10]

Table 3: Troubleshooting Guide for SPE of Long-Chain Acyl-CoAs
Problem Potential Cause & Solution
Low Recovery Incomplete Elution: Increase the volume or strength of the elution solvent. Consider adding a modifier like a weak acid.
Analyte Breakthrough during Loading: The sample solvent may be too strong. Dilute the sample with a weaker solvent. Decrease the loading flow rate.
Improper Cartridge Conditioning: Ensure the cartridge is fully wetted with the conditioning solvent and not allowed to dry out before loading.
Analyte Degradation: Keep samples on ice throughout the procedure to minimize enzymatic degradation.[7]
Poor Reproducibility Inconsistent Flow Rates: Use a vacuum manifold or automated system for consistent flow rates during loading, washing, and elution.
Variable Sample Handling: Standardize all steps of the protocol, from tissue homogenization to final reconstitution.
Cartridge Variability: Use cartridges from the same manufacturing lot to minimize variability.
Contaminated Eluate Insufficient Washing: Optimize the wash steps by increasing the volume or using a slightly stronger wash solvent to remove interfering compounds.
Co-elution of Interferences: If interferences have similar properties to the analytes, consider a different SPE sorbent or an additional cleanup step.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Signal Intensity of 3-Oxo-27-methyloctacosanoyl-CoA in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 3-Oxo-27-methyloctacosanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal signal intensity during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low signal intensity for this compound in LC-MS analysis?

A1: Low signal intensity for very-long-chain acyl-CoAs like this compound can arise from several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1]

  • Inefficient Extraction: The long-chain nature of the analyte can lead to poor recovery from biological matrices.

  • Suboptimal Ionization: The choice of ionization source and parameters significantly impacts the efficiency of ion generation.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the target analyte.[2]

  • Incorrect Mass Spectrometry Parameters: Non-optimized parameters such as collision energy, resolution, and ion injection time can result in poor sensitivity.[3][4]

Q2: Which ionization mode, positive or negative, is generally better for analyzing this compound?

A2: For the analysis of acyl-CoAs, both positive and negative ionization modes have been successfully employed.[5][6] However, positive ion mode using electrospray ionization (ESI) is frequently preferred.[7][8][9] In positive mode, acyl-CoAs typically form protonated molecules [M+H]+.[5] Tandem mass spectrometry (MS/MS) in positive ion mode often yields a characteristic neutral loss of 507.0 Da, corresponding to the adenylyl-phospho-pantetheine moiety, which is useful for targeted analysis using Multiple Reaction Monitoring (MRM).[7] While negative ion mode can also be effective, showing abundant [M-H]- and [M-2H]2- ions, the positive ion mode is often slightly more sensitive.[5][6]

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To minimize degradation, it is crucial to work quickly and at low temperatures. Use ice-cold solvents and keep samples on ice throughout the extraction process.[9] Acidifying the extraction solvent, for instance, with acetic acid, can help to stabilize the acyl-CoA molecules.[1] It is also advisable to minimize the time samples spend in aqueous solutions before analysis to prevent hydrolysis.[1]

Q4: What type of liquid chromatography (LC) column is most suitable for separating this compound?

A4: Reversed-phase chromatography is the standard approach for separating acyl-CoAs.[3][10] C18 columns are commonly used and have been shown to be effective for separating a wide range of acyl-CoA species.[3][7] For very-long-chain species like this compound, a C18 column should provide sufficient retention and separation from more polar matrix components.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to low signal intensity.

Diagram: Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow cluster_Start Initial Observation cluster_SystemCheck System Suitability cluster_SamplePrep Sample Preparation cluster_LCMethod Liquid Chromatography cluster_MSParams Mass Spectrometry Parameters cluster_Resolution Resolution Start Low or No Signal for This compound System_Check Q: Is the mass spectrometer and LC system performing optimally? Start->System_Check Infuse_Standard A: Infuse a known standard (e.g., a stable small molecule or a commercially available acyl-CoA) to verify instrument response. System_Check->Infuse_Standard Yes Sample_Prep Q: Is the analyte being efficiently extracted and preserved? System_Check->Sample_Prep No Check_Gradient A: Verify LC gradient delivery and pressure profile. Infuse_Standard->Check_Gradient Check_Gradient->Sample_Prep Extraction_Method A: Review extraction protocol. Consider alternative methods like solid-phase extraction (SPE). Sample_Prep->Extraction_Method Yes LC_Method Q: Is the chromatographic separation adequate? Sample_Prep->LC_Method No Degradation_Check A: Prepare fresh samples and minimize time at room temperature. Use acidified solvents. Extraction_Method->Degradation_Check Degradation_Check->LC_Method Column_Choice A: Ensure appropriate column chemistry (e.g., C18) and dimensions. LC_Method->Column_Choice Yes MS_Parameters Q: Are the MS parameters optimized for the analyte? LC_Method->MS_Parameters No Gradient_Optimization A: Optimize the mobile phase gradient to ensure proper elution and peak shape. Column_Choice->Gradient_Optimization Gradient_Optimization->MS_Parameters Ionization_Source A: Optimize source parameters (e.g., spray voltage, gas flows, temperature). MS_Parameters->Ionization_Source Yes Resolution_Node Signal Intensity Improved MS_Parameters->Resolution_Node No MRM_Optimization A: Optimize MRM transitions (precursor/product ions) and collision energy. Ionization_Source->MRM_Optimization Resolution_IT A: Adjust mass resolution and ion injection time for optimal sensitivity. MRM_Optimization->Resolution_IT Resolution_IT->Resolution_Node

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Quantitative Data Summary

The following tables provide recommended starting parameters for the analysis of long-chain acyl-CoAs, which can be adapted for this compound.

Table 1: Recommended Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 150 mm, 2.6 µm)[3]Provides good retention and separation of acyl-CoAs.
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Hydroxide[8][9]Acid or base modifies pH to improve peak shape and ionization.
Mobile Phase B Acetonitrile or Methanol[8][9]Strong organic solvent for eluting the hydrophobic analyte.
Flow Rate 200-400 µL/minStandard flow rate for analytical LC-MS.
Column Temperature 35-40 °C[3]Can improve peak shape and reduce viscosity.

Table 2: Recommended Mass Spectrometry Parameters (Positive ESI Mode)

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI)[7][8][9]Generally provides good sensitivity for acyl-CoAs.
Spray Voltage 3.5 - 4.0 kV[4][8]Optimize for stable spray and maximum signal.
Capillary Temp. 275 - 320 °C[8]Aids in desolvation of the analyte ions.
Sheath/Nebulizer Gas Instrument DependentOptimize for stable spray and ion intensity.
MRM Transition [M+H]+ -> [M+H-507.0]+[7]Specific transition for acyl-CoAs.
Collision Energy (CE) Analyte DependentOptimize for maximum product ion intensity.
Mass Resolution 70,000 (for Orbitrap)[3]High resolution helps to distinguish the analyte from matrix interferences.
Max Ion Injection Time 100 - 200 ms[4]Longer injection times can increase sensitivity but may affect cycle time.

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods for long-chain acyl-CoA extraction and should be optimized for your specific tissue type.[1]

  • Homogenization:

    • Weigh approximately 250 mg of powdered frozen tissue.

    • Homogenize in 4 mL of an ice-cold extraction buffer (e.g., methanol/water 1:1 containing 5% acetic acid).[1]

    • Spike with an appropriate internal standard (e.g., an odd-chain acyl-CoA not present in the sample).

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs.

    • Transfer to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

Diagram: Acyl-CoA Extraction Workflow

ExtractionWorkflow Start Frozen Tissue Sample Homogenize Homogenize in Ice-Cold Acidified Methanol/Water Start->Homogenize Spike Spike with Internal Standard Homogenize->Spike Vortex Vortex Vigorously Spike->Vortex Centrifuge Centrifuge at 15,000 x g, 4°C Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Caption: A simplified workflow for the extraction of acyl-CoAs from tissue samples.

Protocol 2: LC-MS/MS Analysis using Multiple Reaction Monitoring (MRM)

This protocol outlines a general method for the targeted quantification of this compound.

  • LC Separation:

    • Inject the extracted sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile).

    • An example gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B. This should be optimized for your specific analyte and system.

  • MS Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Set up an MRM method to monitor the transition from the protonated precursor ion of this compound to its characteristic product ion (neutral loss of 507.0 Da).[7]

    • Optimize the collision energy and other source parameters to maximize the signal for this transition.

Diagram: Acyl-CoA Metabolism and Analysis Pathway

AcylCoAMetabolism cluster_Metabolism Cellular Metabolism cluster_Analysis LC-MS/MS Analysis Fatty_Acid 27-methyloctacosanoic acid Activation Acyl-CoA Synthetase Fatty_Acid->Activation Acyl_CoA 27-methyloctacosanoyl-CoA Activation->Acyl_CoA Oxidation Beta-Oxidation Acyl_CoA->Oxidation Product This compound Oxidation->Product Extraction Sample Extraction Product->Extraction LC_Separation Reversed-Phase LC Separation Extraction->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->MS_Analysis Detection Signal Detection MS_Analysis->Detection

Caption: Overview of the metabolic context and analytical workflow for this compound.

References

Technical Support Center: Overcoming Instability of 3-Oxo-27-methyloctacosanoyl-CoA During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the instability of 3-Oxo-27-methyloctacosanoyl-CoA and other very-long-chain acyl-CoAs during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

The primary causes of degradation are enzymatic activity and chemical instability of the thioester bond. Cellular acyl-CoA thioesterases (ACOTs) can rapidly hydrolyze the molecule.[1] Additionally, the thioester bond is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures.[1]

Q2: What is the optimal pH for maintaining the stability of this compound?

Long-chain acyl-CoAs are most stable in slightly acidic conditions, typically within a pH range of 4.0 to 6.0.[1] Alkaline conditions (pH above 8) significantly increase the rate of chemical hydrolysis of the thioester bond.[1] Therefore, acidic extraction buffers, such as 100 mM potassium phosphate (B84403) buffer at pH 4.9, are recommended.[2]

Q3: How critical is temperature control during the sample preparation process?

Temperature control is absolutely critical. Both enzymatic degradation and chemical hydrolysis are accelerated at higher temperatures.[1] It is imperative to keep samples on ice (0-4°C) throughout all stages of extraction, including homogenization and centrifugation.[1] For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1]

Q4: How can I effectively inhibit enzymatic degradation of my analyte?

The most critical step is the immediate and complete inactivation of endogenous enzymes, particularly acyl-CoA thioesterases, upon cell or tissue lysis.[1] This can be achieved by:

  • Rapid Freezing: For tissue samples, flash-freezing in liquid nitrogen immediately after collection is essential.[1]

  • Solvent Quenching: For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.[1]

  • Inhibitors: While less common in standard protocols, the use of broad-spectrum enzyme inhibitors could be considered, though their compatibility with downstream analysis must be verified.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no recovery of this compound Enzymatic Degradation: Acyl-CoA thioesterases were not effectively inactivated.- Ensure immediate flash-freezing of tissue in liquid nitrogen or quenching of cell cultures with ice-cold solvent.[1]- Work quickly and maintain samples on ice at all times.
Chemical Hydrolysis: The pH of the extraction buffer was not optimal.- Use an acidic extraction buffer, such as 100 mM potassium phosphate at pH 4.9.[2]- Avoid buffers with a pH above 7.0.
Thermal Degradation: Samples were not kept consistently cold.- Pre-chill all tubes, buffers, and solvents before use.- Perform all steps, including centrifugation, in a refrigerated environment (4°C).[1]
Inconsistent results between replicates Variable Sample Handling: Differences in the time taken to process each sample.- Standardize the sample preparation workflow to ensure each replicate is treated identically.- Process samples in small batches to minimize the time each sample is exposed to room temperature.
Incomplete Homogenization: Inefficient extraction of the analyte from the tissue or cells.- Ensure thorough homogenization of the sample. For tissues, a glass homogenizer is often effective.[2]- Optimize the ratio of extraction solvent to sample weight.
Poor chromatographic peak shape Analyte Adsorption: Loss of the analyte due to binding to glass or plastic surfaces.- Consider using polypropylene (B1209903) tubes.- A derivatization strategy, such as phosphate methylation, can reduce the high affinity of phosphate groups to surfaces.
Suboptimal Mobile Phase: The pH of the mobile phase in LC-MS analysis can affect peak shape.- For reversed-phase chromatography, slightly acidic mobile phases are generally preferred for acyl-CoAs.

Quantitative Data Summary

Acyl-CoAHalf-life (in quenched reaction mixtures)
Formyl-CoA1.9 hours
Oxalyl-CoA29 hours
Acetyl-CoA92 hours
Succinyl-CoA343 hours

Data adapted from a study on spontaneous acyl-CoA hydrolysis.[3]

Experimental Protocols

Protocol: Extraction of Very-Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for tissues such as liver, heart, and muscle.[2]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Ice-cold Acetonitrile (ACN)

  • Ice-cold Isopropanol (B130326)

  • Internal standard (e.g., a stable isotope-labeled or odd-chain very-long-chain acyl-CoA)

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 1 mL of ice-cold isopropanol and continue to homogenize.

  • Solvent Extraction:

    • Transfer the homogenate to a pre-chilled centrifuge tube.

    • Add 2 mL of ice-cold acetonitrile, vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying:

    • Dry the supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a methanol/water mixture).

Mandatory Visualizations

Diagram: Fatty Acid Beta-Oxidation Pathway

The degradation of this compound is a key step in the fatty acid beta-oxidation pathway. The diagram below illustrates the final step of this cycle, catalyzed by 3-ketoacyl-CoA thiolase.

FattyAcidBetaOxidation 27-methyloctacosanoyl-CoA 27-methyloctacosanoyl-CoA This compound This compound 27-methyloctacosanoyl-CoA->this compound Previous steps (Dehydrogenation, Hydration, Dehydrogenation) Enzyme_Thiolase 3-Ketoacyl-CoA Thiolase This compound->Enzyme_Thiolase Acetyl-CoA Acetyl-CoA 25-methylhexacosanoyl-CoA 25-methylhexacosanoyl-CoA Enzyme_Thiolase->Acetyl-CoA Enzyme_Thiolase->25-methylhexacosanoyl-CoA CoA_SH Coenzyme A CoA_SH->Enzyme_Thiolase

Caption: Final step of beta-oxidation for a very-long-chain fatty acid.

Diagram: Experimental Workflow for Acyl-CoA Extraction

This diagram outlines the key stages of the sample preparation protocol to minimize degradation of this compound.

ExperimentalWorkflow cluster_sample_collection Sample Collection & Quenching cluster_extraction Extraction (on ice) cluster_analysis Analysis Preparation Sample Sample Flash_Freeze Flash_Freeze Sample->Flash_Freeze Tissue Solvent_Quench Solvent_Quench Sample->Solvent_Quench Cells Homogenization Homogenization Flash_Freeze->Homogenization Solvent_Quench->Homogenization Solvent_Addition Solvent_Addition Homogenization->Solvent_Addition Centrifugation Centrifugation Solvent_Addition->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_Analysis LC_MS_Analysis Reconstitution->LC_MS_Analysis

Caption: Workflow for stable extraction of very-long-chain acyl-CoAs.

References

Troubleshooting poor chromatographic separation of very long-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in overcoming common challenges associated with the chromatographic separation of very long-chain acyl-CoAs (VLC-ACoAs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of VLC-ACoAs, from sample preparation to chromatographic separation and detection.

Sample Preparation

Question 1: I'm seeing low recovery of my VLC-ACoAs after extraction. What could be the cause and how can I improve it?

Answer: Low recovery of VLC-ACoAs is a common issue stemming from their amphiphilic nature, making them prone to loss during extraction. Here are the likely causes and solutions:

  • Incomplete Cell Lysis or Tissue Homogenization: Insufficient disruption of cells or tissues can lead to incomplete release of VLC-ACoAs.

    • Solution: For tissue samples, ensure thorough homogenization using a glass homogenizer. For cultured cells, mechanical disruption methods like sonication or bead beating after initial solvent addition can improve lysis.

  • Analyte Degradation: VLC-ACoAs are susceptible to enzymatic and chemical degradation.

    • Solution: Work quickly and keep samples on ice or at 4°C throughout the extraction process. Use high-purity solvents and prepare fresh buffers. Consider adding an internal standard early in the workflow to monitor recovery. For long-term storage, samples should be rapidly frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1]

  • Inefficient Extraction: The choice of extraction solvent is critical for the recovery of these amphiphilic molecules.

    • Solution: A widely used method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2] Solid-phase extraction (SPE) is highly recommended for purification and to enhance recovery rates.[1]

Question 2: Can you provide a detailed protocol for the extraction and solid-phase extraction (SPE) of VLC-ACoAs from tissue?

Answer: Yes, the following protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.

Experimental Protocol: Tissue Extraction and SPE of Long-Chain Acyl-CoAs [1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (B84403) (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium (B1175870) Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard.

    • Homogenize the tissue thoroughly on ice.

    • Add 5 mL of isopropanol and homogenize again.

    • Transfer the homogenate to a centrifuge tube.

  • Liquid-Liquid Extraction:

    • Add 5 mL of acetonitrile to the homogenate, vortex thoroughly, and centrifuge at a low speed to pellet the tissue debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange SPE column by passing 3 mL of methanol, followed by 3 mL of water.

    • Loading: Load the supernatant from the previous step onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol to remove interfering substances.

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol) for LC-MS analysis.[1]

Chromatography

Question 3: My chromatographic peaks for VLC-ACoAs are broad and tailing. What are the common causes and solutions?

Answer: Poor peak shape, particularly tailing, is a frequent problem in the analysis of acyl-CoAs. This can compromise resolution and affect the accuracy of quantification. The primary causes are often related to secondary interactions with the stationary phase or issues with the chromatographic system.

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on silica-based columns can interact with the phosphate and amine moieties of the CoA molecule, causing peak tailing.

    • Solution:

      • Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analytes. Operating at a lower pH can suppress the ionization of silanol groups.

      • Column Choice: Consider using a column with a different stationary phase, such as one with embedded polar groups or a C8/C4 phase which may have less silanol activity.

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or at the head of the column can lead to peak distortion.

    • Solution:

      • Guard Column: Use a guard column to protect the analytical column from contaminants.

      • Column Flushing: If you suspect a blockage, you can try back-flushing the column (check manufacturer's instructions).

      • Column Replacement: If the problem persists, the column may be degraded and require replacement.

  • Extra-Column Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause band broadening.

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected with minimal dead volume.

Question 4: I am struggling to achieve adequate resolution between different VLC-ACoA species. How can I improve the separation?

Answer: Improving the resolution of structurally similar VLC-ACoAs requires optimization of several chromatographic parameters.

  • Mobile Phase Composition: The organic modifier and its concentration in the mobile phase are critical for achieving good separation.

    • Solution:

      • Gradient Optimization: Adjust the gradient slope. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting compounds.

      • Organic Modifier: While acetonitrile is commonly used, switching to methanol can alter the selectivity of the separation.

  • Stationary Phase: The choice of stationary phase has the most significant impact on selectivity.

    • Solution:

      • Column Chemistry: For reversed-phase chromatography, C18 columns are common. However, for very long-chain species, a C8 or C4 column might provide better selectivity. Phenyl phases can also offer different selectivity for unsaturated species.

      • Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) increases column efficiency and, consequently, resolution.

  • Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.

    • Solution: Increasing the column temperature can improve peak shape and sometimes resolution by reducing mobile phase viscosity and increasing mass transfer. However, be mindful of the thermal stability of your analytes.

Question 5: I am observing baseline noise and drift in my chromatograms. What are the likely causes and how can I resolve this?

Answer: An unstable baseline can interfere with the detection and integration of peaks, especially those with low intensity.

  • Mobile Phase Issues:

    • Contamination: Impurities in solvents or buffers can lead to a noisy or drifting baseline. Use high-purity (LC-MS grade) solvents and reagents.

    • Degassing: Dissolved gases in the mobile phase can outgas in the system, causing pressure fluctuations and baseline noise. Ensure your mobile phase is adequately degassed using an inline degasser or helium sparging.

    • Improper Mixing: Inconsistent mixing of mobile phase components in gradient elution can cause baseline drift.

  • System Issues:

    • Pump Malfunction: Worn pump seals or faulty check valves can cause pressure fluctuations and a noisy baseline.

    • Leaks: Leaks in the system can lead to an unstable baseline.

    • Detector Issues: A deteriorating detector lamp (in UV detectors) or a contaminated flow cell can cause baseline noise and drift.

  • Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, leading to baseline drift. Using a column oven and ensuring a stable lab environment can help.

Mass Spectrometry Detection

Question 6: My VLC-ACoA signal is suppressed when analyzing biological samples. How can I mitigate this ion suppression?

Answer: Ion suppression is a common matrix effect in LC-MS analysis of biological samples, where co-eluting compounds interfere with the ionization of the analyte of interest, leading to a reduced signal.

  • Improve Sample Preparation: The most effective way to reduce ion suppression is to remove interfering matrix components.

    • Solution: Utilize thorough sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample.[3][4]

  • Optimize Chromatography: Separate the VLC-ACoAs from the majority of matrix components chromatographically.

    • Solution: Adjust the gradient to ensure that highly abundant, ion-suppressing compounds like phospholipids (B1166683) elute at a different time than your analytes.

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte will experience similar ion suppression, allowing for more accurate quantification.

  • Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.

Data and Protocols

Table 1: Recommended Chromatographic Parameters for VLC-ACoA Analysis
ParameterRecommendationNotes
Column Reversed-Phase C18, C8, or C4C18 is a good starting point. C8 or C4 may offer better selectivity for very hydrophobic species.
Particle Size < 3 µmSmaller particles increase efficiency and resolution.
Mobile Phase A 0.1% Formic Acid or Ammonium Hydroxide in WaterThe choice of modifier depends on the ionization mode (positive or negative).
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid/Ammonium HydroxideAcetonitrile is a common choice. Methanol can provide different selectivity.
Gradient Shallow gradient from ~50% B to 95-100% BA slow gradient is crucial for resolving long-chain species.
Flow Rate 0.2 - 0.5 mL/minDependent on column dimensions.
Column Temp. 30 - 50 °CHigher temperatures can improve peak shape.
Table 2: Typical Mass Spectrometry Parameters for VLC-ACoA Analysis
ParameterSettingRationale
Ionization Mode Positive Electrospray (ESI+)VLC-ACoAs ionize well in positive mode.
Scan Type Multiple Reaction Monitoring (MRM)For targeted quantification, providing high sensitivity and selectivity.
Precursor Ion (Q1) [M+H]+The protonated molecular ion of the specific acyl-CoA.
Product Ion (Q3) Neutral loss of 507 DaCorresponds to the loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety, a characteristic fragment for acyl-CoAs.[5][6]
Collision Energy Analyte-dependentMust be optimized for each specific acyl-CoA to achieve the best fragmentation efficiency.

Visual Troubleshooting Workflows

Troubleshooting Poor Peak Shape

PoorPeakShape Start Poor Peak Shape (Tailing or Fronting) CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks AllPeaksAffected Yes CheckAllPeaks->AllPeaksAffected All Peaks SomePeaksAffected No CheckAllPeaks->SomePeaksAffected Some Peaks CheckSystem Check for extra-column volume and blockages AllPeaksAffected->CheckSystem CheckSecondaryInt Suspect secondary interactions SomePeaksAffected->CheckSecondaryInt CheckOverload Is sample overloaded? SomePeaksAffected->CheckOverload FixFittings Use low-volume tubing and ensure proper fittings CheckSystem->FixFittings BackflushColumn Backflush column to remove blockage CheckSystem->BackflushColumn ReplaceColumn Replace column if problem persists BackflushColumn->ReplaceColumn AdjustpH Adjust mobile phase pH CheckSecondaryInt->AdjustpH ChangeColumn Try a different column chemistry (e.g., embedded polar group) CheckSecondaryInt->ChangeColumn Overloaded Yes CheckOverload->Overloaded Yes NotOverloaded No CheckOverload->NotOverloaded No DiluteSample Dilute sample or reduce injection volume Overloaded->DiluteSample NotOverloaded->AdjustpH PoorResolution Start Poor Resolution OptimizeGradient Optimize Gradient Start->OptimizeGradient ChangeColumn Change Stationary Phase Start->ChangeColumn AdjustTemp Adjust Temperature Start->AdjustTemp ShallowGradient Make gradient shallower OptimizeGradient->ShallowGradient ChangeSolvent Change organic solvent (ACN to MeOH) OptimizeGradient->ChangeSolvent DifferentChem Try different chemistry (C8, C4, Phenyl) ChangeColumn->DifferentChem SmallerParticles Use column with smaller particles (UHPLC) ChangeColumn->SmallerParticles IncreaseTemp Increase column temperature AdjustTemp->IncreaseTemp

References

Technical Support Center: Optimizing Enzymatic Reactions for 3-Ketoacyl-CoA Thiolase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-ketoacyl-CoA thiolase. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your enzymatic reaction conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the different types of 3-ketoacyl-CoA thiolases and how do they differ?

A1: 3-ketoacyl-CoA thiolases are a family of enzymes that play a crucial role in fatty acid metabolism. They are broadly categorized into two main types:

  • Acetoacetyl-CoA thiolase (EC 2.3.1.9): This type is specific for the thiolysis of acetoacetyl-CoA and is primarily involved in biosynthetic pathways, such as steroid biogenesis.

  • 3-ketoacyl-CoA thiolase (EC 2.3.1.16): Also known as thiolase I, this enzyme has a broad substrate specificity for varying chain lengths of 3-ketoacyl-CoA molecules. It is mainly involved in degradative pathways like fatty acid beta-oxidation.

These thiolases can be found in different cellular compartments, with eukaryotes having forms in both the mitochondria and peroxisomes.

Q2: My 3-ketoacyl-CoA thiolase appears to be inactive or has very low activity. What are the possible causes and solutions?

A2: There are several potential reasons for low or no enzyme activity. Here are some common causes and troubleshooting steps:

  • Improper Enzyme Storage and Handling: Thiolases can be sensitive to storage conditions. Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.

  • Suboptimal Assay Conditions: The pH, temperature, and buffer composition are critical for optimal activity. Refer to the data tables below for recommended ranges for your specific thiolase.

  • Inactive Substrates: Verify the integrity and concentration of your 3-ketoacyl-CoA and Coenzyme A (CoA) substrates. Prepare fresh solutions if necessary.

  • Presence of Inhibitors: Contaminants in your enzyme preparation or assay components can inhibit activity. See the troubleshooting section for more on potential inhibitors.

Q3: I am observing a high background signal in my spectrophotometric assay. How can I reduce it?

A3: A high background signal in a spectrophotometric assay can be caused by several factors:

  • Substrate Instability: 3-ketoacyl-CoA substrates can be unstable and undergo spontaneous hydrolysis, leading to a change in absorbance. Prepare substrate solutions fresh and keep them on ice.

  • Contaminating Enzymes: Your purified thiolase may contain other enzymes that react with the substrates or assay components. Re-purify your enzyme if necessary.

  • Light Scattering: Particulates in the reaction mixture can cause light scattering, leading to a high background. Centrifuge or filter your solutions before use.

  • Cuvette Issues: Ensure your cuvettes are clean and free of scratches.

Q4: What is the reaction mechanism for 3-ketoacyl-CoA thiolase?

A4: The reaction catalyzed by 3-ketoacyl-CoA thiolase proceeds via a two-step "ping-pong" mechanism. In the first step, a cysteine residue in the active site attacks the 3-ketoacyl-CoA substrate, leading to the formation of a covalent acyl-enzyme intermediate and the release of acetyl-CoA. In the second step, a molecule of Coenzyme A (CoA) attacks the acyl-enzyme intermediate, releasing the shortened acyl-CoA product and regenerating the free enzyme.

Data Presentation

Table 1: Recommended Reaction Conditions for 3-Ketoacyl-CoA Thiolase Assays
ParameterRecommended RangeNotes
pH 8.0 - 9.0Optimal pH can vary depending on the enzyme source. A pH of 8.5 is commonly used for plant and sunflower thiolases, while rat heart mitochondrial thiolase has been assayed at pH 9.0. A thermostable thiolase showed an optimum at pH 8.0.
Temperature 25°C - 65°CThe optimal temperature is highly dependent on the organism. Plant thiolase is typically assayed at 25°C, while rat heart mitochondrial thiolase is assayed at 30°C. A thermostable thiolase from Thermus thermophilus has an optimum of 65°C.
Buffer Tris-HCl, Potassium PhosphateTris-HCl is a commonly used buffer. The choice of buffer can influence enzyme stability and activity.
Substrates 3-ketoacyl-CoA, Coenzyme AThe concentration of substrates should be optimized for each enzyme. Typical concentrations for a spectrophotometric assay are in the micromolar range.
Table 2: Kinetic Parameters of 3-Ketoacyl-CoA Thiolase for Acetoacetyl-CoA
Enzyme SourceKm (µM)kcat (s-1)
Human mitochondrial (hT1)9.214.8
Rat liver4639

Experimental Protocols

Continuous Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase

This protocol is adapted from a method used for plant peroxisomal 3-ketoacyl-CoA thiolase (AtKAT2) and measures the decrease in absorbance at 303 nm due to the cleavage of the 3-ketoacyl-CoA substrate.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 25 mM MgCl₂

  • Substrate 1: Acetoacetyl-CoA solution (e.g., 33 µM final concentration)

  • Substrate 2: Coenzyme A (CoA) solution (e.g., 90 µM final concentration)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare the assay buffer and equilibrate it to the desired reaction temperature (e.g., 25°C).

  • In a cuvette, combine the assay buffer, acetoacetyl-CoA solution, and CoA solution.

  • Initiate the reaction by adding a small, known amount of the purified 3-ketoacyl-CoA thiolase enzyme to the cuvette and mix gently.

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 303 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low enzyme activity 1. Inactive enzyme due to improper storage or handling. 2. Suboptimal reaction conditions (pH, temperature). 3. Degraded substrates. 4. Presence of inhibitors in the enzyme preparation or reagents.1. Ensure the enzyme is stored at the correct temperature and avoid multiple freeze-thaw cycles. 2. Optimize pH and temperature based on the enzyme's origin (refer to Table 1). 3. Prepare fresh substrate solutions. 4. Purify the enzyme further or use high-purity reagents. Consider dialysis to remove small molecule inhibitors.
High background absorbance 1. Spontaneous hydrolysis of the 3-ketoacyl-CoA substrate. 2. Light scattering due to particulate matter in the solutions. 3. Contamination of the enzyme preparation with other enzymes.1. Prepare substrate solutions fresh before each experiment and keep them on ice. 2. Centrifuge or filter all solutions before use. 3. Further purify the enzyme.
Non-linear reaction progress curve 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability under assay conditions.1. Use a lower enzyme concentration or higher substrate concentrations. 2. Measure the initial reaction rate. Substrate overload can lead to the accumulation of acyl-CoA esters which inhibit the enzyme.[1] 3. Check the stability of the enzyme at the assay pH and temperature over the time course of the reaction.
Precipitation in the cuvette 1. High concentration of protein or other components. 2. Incompatibility of buffer components.1. Reduce the concentration of the enzyme or other components. 2. Test different buffer systems.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Purified 3-Ketoacyl-CoA Thiolase mix_reagents Combine Buffer and Substrates in Cuvette prep_enzyme->mix_reagents prep_buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 8.2) prep_buffer->mix_reagents prep_substrates Prepare Substrate Solutions (Acetoacetyl-CoA, CoA) prep_substrates->mix_reagents initiate_reaction Add Enzyme to Initiate Reaction mix_reagents->initiate_reaction measure_absorbance Monitor Absorbance at 303 nm initiate_reaction->measure_absorbance plot_data Plot Absorbance vs. Time measure_absorbance->plot_data calculate_rate Calculate Initial Reaction Rate plot_data->calculate_rate

Caption: Workflow for a continuous spectrophotometric assay of 3-ketoacyl-CoA thiolase.

troubleshooting_logic cluster_low_activity Low/No Activity cluster_high_background High Background cluster_non_linear Non-Linear Rate start Problem Encountered check_enzyme Check Enzyme Storage & Handling start->check_enzyme fresh_substrates Use Fresh Substrates start->fresh_substrates adjust_conc Adjust Enzyme/ Substrate Conc. start->adjust_conc check_conditions Verify Assay Conditions (pH, Temp) check_enzyme->check_conditions check_substrates Check Substrate Integrity check_conditions->check_substrates filter_solutions Filter/Centrifuge Solutions fresh_substrates->filter_solutions purify_enzyme Re-purify Enzyme filter_solutions->purify_enzyme initial_rate Measure Initial Rate adjust_conc->initial_rate check_stability Check Enzyme Stability initial_rate->check_stability

Caption: A logical troubleshooting guide for common issues in 3-ketoacyl-CoA thiolase assays.

References

Technical Support Center: Analysis of 3-Oxo-27-methyloctacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantitative analysis of 3-Oxo-27-methyloctacosanoyl-CoA and other long-chain acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In the analysis of this compound from biological samples, components like phospholipids (B1166683), salts, and proteins can interfere with the ionization process in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative results.[4][5]

Q2: How can I determine if my analysis is affected by matrix effects?

There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips in the constant signal indicate regions of ion suppression caused by co-eluting matrix components.[2]

  • Post-Extraction Spiking: This quantitative approach involves comparing the response of the analyte spiked into a blank matrix extract (that has undergone the full sample preparation process) to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses reveals the degree of ion suppression or enhancement.[2]

Q3: What are the most effective strategies to minimize matrix effects?

A multi-faceted approach is typically required to mitigate matrix effects:

  • Robust Sample Preparation: The primary goal is to remove interfering components from the sample matrix before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[1]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from matrix components is crucial. This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.[1][6]

  • Use of Internal Standards: The most reliable method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][7] An ideal SIL-IS for this compound would be its isotopically labeled counterpart (e.g., ¹³C- or ¹⁵N-labeled). This standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard ratio.[1][7]

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples (e.g., plasma from a control group) can help to compensate for matrix-induced changes in ionization efficiency.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Signal-to-Noise Ratio Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) protocol to remove phospholipids and other interferences.[1] 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the matrix interferences.[1]
High Variability Between Replicates Inconsistent Matrix Effects: The extent of ion suppression is varying between samples. This is a common issue with complex biological matrices.1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects.[7] The ratio of the analyte to the SIL-IS should remain consistent even if the absolute signal intensity fluctuates.[1] 2. Enhance Sample Preparation Consistency: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variations in matrix composition.
Low Analyte Recovery Suboptimal Extraction: The sample preparation procedure is not efficiently extracting this compound from the sample matrix. Long-chain acyl-CoAs are known to be unstable.[8]1. Optimize Extraction Solvent: Experiment with different solvent mixtures (e.g., acetonitrile/isopropanol/methanol) for homogenization and extraction.[8] 2. Control pH: Use an acidic extraction buffer (e.g., potassium phosphate (B84403) at pH 4.9) to improve the stability and recovery of long-chain acyl-CoAs.[8] 3. Minimize Degradation: Keep samples on ice throughout the extraction process and process them promptly.[8][9]
Inaccurate Quantification Matrix Effects on Calibration Standards: Calibration standards prepared in a clean solvent do not accurately reflect the ionization behavior of the analyte in the sample matrix.1. Prepare Matrix-Matched Calibrants: Create your calibration curve by spiking known concentrations of the analyte into a blank matrix that is representative of your samples.[1] 2. Use the Standard Addition Method: This involves adding known amounts of the analyte to aliquots of the sample itself. While more labor-intensive, it can provide very accurate quantification in the presence of significant matrix effects.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol is a general guideline for removing interfering substances from tissue or cell extracts prior to LC-MS analysis.

  • Sample Preparation: Homogenize approximately 40 mg of frozen tissue in a solution of 100 mM potassium phosphate (pH 4.9) and an organic solvent mixture like acetonitrile:isopropanol:methanol (B129727) (3:1:1).[8] Include a suitable stable isotope-labeled internal standard in the homogenization buffer.[8]

  • Extraction: After homogenization, vortex and sonicate the sample, then centrifuge to pellet proteins and cellular debris.[8]

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol followed by an equilibration with an acidic aqueous solution (e.g., 0.1% formic acid in water).

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with the acidic aqueous solution to remove salts and other polar interferences.

    • Wash with a moderately non-polar solvent like methanol to remove phospholipids.

  • Elution: Elute the acyl-CoAs with a basic organic solvent, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Final Preparation: Dry the eluate under a stream of nitrogen and reconstitute in the initial LC mobile phase for injection.

Protocol 2: Quantification via Stable Isotope Dilution LC-MS/MS

This protocol outlines the use of a stable isotope-labeled internal standard (SIL-IS) for accurate quantification.

  • Internal Standard Spiking: Spike a known concentration of the SIL-IS (e.g., [¹³C₃,¹⁵N₁]-3-Oxo-27-methyloctacosanoyl-CoA) into each sample and calibration standard at the very beginning of the sample preparation process.[10]

  • Sample Preparation: Process all samples and standards using the optimized extraction and SPE cleanup protocol.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Selected Reaction Monitoring (SRM).

      • Monitor a specific precursor-to-product ion transition for the native this compound.

      • Monitor the corresponding transition for the SIL-IS.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the SIL-IS against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodEffectiveness in Phospholipid RemovalAnalyte RecoveryThroughputKey Considerations
Protein Precipitation (PPT) Low to MediumHighHighSimple and fast, but often insufficient for removing significant matrix interferences.[2]
Liquid-Liquid Extraction (LLE) Medium to HighMedium to HighMediumGood for removing highly polar and non-polar interferences. Requires solvent optimization.
Solid-Phase Extraction (SPE) HighHighMediumExcellent for removing salts and phospholipids. Requires method development.[1][2]
HybridSPE®-Phospholipid Very High (>99%)HighHighCombines the simplicity of PPT with high selectivity for phospholipid removal.[2]

Table 2: Reproducibility of Long-Chain Acyl-CoA Quantification using LC-MS/MS with SIL-IS

AnalyteInter-Assay CV (%)Intra-Assay CV (%)Accuracy (%)
Palmitoyl-CoA5 - 61.2 - 4.494.8 - 110.8
Oleoyl-CoA5 - 61.2 - 4.494.8 - 110.8
Stearoyl-CoA5 - 61.2 - 4.494.8 - 110.8
(Data adapted from representative studies on long-chain acyl-CoA analysis)[8][11]

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (with SIL-IS) Sample->Homogenization Extraction Extraction (e.g., LLE or PPT) Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection (SRM) LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data Result Quantitative Result Data->Result

Caption: Workflow for Minimizing Matrix Effects.

Logic_Diagram Problem Inaccurate Quantification due to Matrix Effects Cause1 Ion Suppression/ Enhancement Problem->Cause1 Solution_Category1 Compensate for Effect Problem->Solution_Category1 Strategy Solution_Category2 Remove the Cause Problem->Solution_Category2 Strategy Cause2 Co-eluting Interferences Cause1->Cause2 Sol1A Stable Isotope-Labeled Internal Standard (SIL-IS) Solution_Category1->Sol1A Sol1B Matrix-Matched Calibration Solution_Category1->Sol1B Sol2A Improve Sample Cleanup (e.g., SPE) Solution_Category2->Sol2A Sol2B Optimize Chromatography Solution_Category2->Sol2B Sol1A->Cause1 Corrects For Sol1B->Cause1 Corrects For Sol2A->Cause2 Addresses Sol2B->Cause2 Addresses

Caption: Strategies to Overcome Matrix Effects.

References

Technical Support Center: Absolute Quantification of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the absolute quantification of long-chain acyl-CoAs.

Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow, from sample preparation to data analysis.

Question: I am observing low or no signal for my long-chain acyl-CoAs. What are the potential causes and how can I troubleshoot this?

Answer:

Low or absent signal is a frequent challenge and can stem from multiple stages of your workflow. Here is a systematic guide to pinpointing and resolving the issue:

Potential Cause Troubleshooting Steps
Sample Degradation Long-chain acyl-CoAs are highly susceptible to enzymatic and chemical degradation.[1] * Immediate Processing: Process fresh tissues or cells immediately after collection. * Proper Storage: If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. * Work on Ice: Keep samples, extracts, and solutions on ice throughout the entire procedure.
Inefficient Extraction The amphipathic nature of long-chain acyl-CoAs makes their complete extraction challenging. * Homogenization: Ensure thorough homogenization of the tissue or cell pellet. A glass homogenizer is often more effective than plastic pestles. * Solvent Choice: Use a combination of organic solvents like acetonitrile (B52724) and isopropanol (B130326) with an acidic buffer (e.g., potassium phosphate (B84403) buffer, pH 4.9) to disrupt cells and solubilize acyl-CoAs.[2] * Solid-Phase Extraction (SPE): Incorporate an SPE step for sample cleanup and enrichment. Weak anion exchange or C18 cartridges are commonly used.
Poor Chromatographic Resolution The diverse polarity of acyl-CoA species can lead to poor peak shape and co-elution.[1] * Column Selection: Utilize a C18 reversed-phase column for good retention and separation of long-chain species. * Mobile Phase Optimization: Employ a gradient elution with a mobile phase containing a volatile salt (e.g., ammonium (B1175870) acetate) and a small amount of acid (e.g., formic acid) to improve peak shape. Operating at a high pH (around 10.5) with an ammonium hydroxide (B78521) and acetonitrile gradient has also been shown to be effective.[3]
Suboptimal Mass Spectrometry Detection Incorrect MS parameters will lead to poor sensitivity. * Ionization Mode: Positive electrospray ionization (ESI+) is generally more sensitive for acyl-CoA analysis. * MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for each specific long-chain acyl-CoA. A characteristic neutral loss of 507 Da is often observed and can be used for screening.[3]

Question: My results show high variability between replicate samples. What could be causing this?

Answer:

High variability is often linked to inconsistencies in sample handling and preparation.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Minor variations in the protocol can lead to significant differences in results. * Standardize Workflow: Ensure every sample is processed in an identical manner, from extraction volumes to incubation times. * Internal Standards: The use of an appropriate internal standard is crucial. Add the internal standard at the very beginning of the extraction process to account for variability in extraction efficiency and matrix effects. Stable isotope-labeled internal standards are the gold standard.
Matrix Effects Co-extracted lipids and other molecules can suppress or enhance the ionization of your target analytes. * SPE Cleanup: A robust SPE protocol is essential to remove interfering matrix components. * Chromatographic Separation: Optimize your LC gradient to separate the analytes of interest from the bulk of the matrix components. * Stable Isotope-Labeled Internal Standards: These co-elute with the analyte and experience similar matrix effects, providing the most accurate correction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful long-chain acyl-CoA quantification?

A1: Preventing analyte degradation is arguably the most critical factor. The thioester bond in acyl-CoAs is labile, and cellular enzymes can rapidly break it down. Therefore, rapid sample inactivation by flash-freezing and maintaining low temperatures throughout the extraction process are paramount for obtaining accurate quantitative data.

Q2: Which type of internal standard should I use?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. This is because it has nearly identical chemical and physical properties, ensuring it behaves similarly during extraction, chromatography, and ionization. If a stable isotope-labeled standard is not available for every analyte, using a labeled standard from the same class with a similar chain length can be a viable alternative. Odd-chain length acyl-CoAs (e.g., C17:0-CoA) are also used as they are not naturally abundant in most biological systems.

Q3: Can I use a single extraction method for all types of long-chain acyl-CoAs?

A3: While a general method combining solvent extraction with SPE is effective for a broad range of long-chain acyl-CoAs, optimization may be necessary depending on the specific acyl-CoAs of interest and the sample matrix. Very long-chain and polyunsaturated acyl-CoAs can have different solubilities and may require adjustments to the solvent composition for optimal recovery.

Q4: What are the expected recovery rates for long-chain acyl-CoA extraction?

A4: Recovery rates can vary depending on the method, tissue type, and the specific acyl-CoA. However, well-optimized methods can achieve high and reproducible recoveries.

Extraction MethodTissue TypeReported Recovery RateReference
Solvent Extraction with SPERat Liver93-104%[4]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[2]
Optimized ExtractionLiver, Brain, Muscle, Adipose60-140% (analyte and tissue dependent)[4]

Q5: What are the typical limits of quantification (LOQs) for long-chain acyl-CoAs using LC-MS/MS?

A5: Modern LC-MS/MS instruments offer excellent sensitivity for the analysis of long-chain acyl-CoAs, with LOQs typically in the low femtomole range.

AnalyteMethodLimit of Quantification (LOQ)Reference
C14 to C26 Acyl-CoAsLC-ESI-MS/MS~5 fmol
Five LCACoAs (C16:0, C16:1, C18:0, C18:1, C18:2)LC/MS/MSNot explicitly stated, but high sensitivity reported[3]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a widely used method that combines solvent extraction with solid-phase extraction (SPE) for high recovery and purity.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange or C18 SPE columns

  • Methanol (B129727)

  • Internal standard solution (e.g., stable isotope-labeled or odd-chain acyl-CoA)

Procedure:

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold KH2PO4 buffer containing the internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 1 mL of isopropanol and homogenize again.

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile and 0.5 mL of saturated ammonium sulfate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic phase.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.

    • Loading: Load the collected organic phase onto the SPE column.

    • Washing: Wash the column with 3 mL of 50% methanol in water to remove polar impurities.

    • Elution: Elute the long-chain acyl-CoAs with 2 mL of methanol.

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]+

  • Product Ion: Optimized for each specific acyl-CoA (often corresponding to the adenosine (B11128) diphosphate (B83284) fragment or the acyl-chain containing fragment after neutral loss of 507 Da)

  • Collision Energy: Optimized for each transition

  • Source Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis tissue Tissue/Cell Sample homogenization Homogenization (with Internal Standard) tissue->homogenization extraction Solvent Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe concentration Drying & Reconstitution spe->concentration lcms LC-MS/MS Analysis concentration->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for long-chain acyl-CoA quantification.

troubleshooting_logic cluster_degradation Degradation Check cluster_extraction Extraction Efficiency cluster_analysis_check Analytical Performance start Low/No Signal? check_storage Sample Storage (-80°C, no freeze-thaw) start->check_storage Yes check_handling Kept on Ice? check_storage->check_handling check_homogenization Thorough Homogenization? check_handling->check_homogenization check_solvents Correct Solvents & pH? check_homogenization->check_solvents check_spe SPE Optimization Needed? check_solvents->check_spe check_lc LC Separation Optimized? check_spe->check_lc check_ms MS Parameters Correct? check_lc->check_ms

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Adduct Formation of Long-Chain Acyl-CoAs in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain acyl-CoAs using electrospray ionization mass spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed for long-chain acyl-CoAs in ESI-MS?

A1: In positive ion mode ESI, long-chain acyl-CoAs most commonly form protonated molecules [M+H]+. However, adducts with alkali metals and other components of the mobile phase are also frequently observed. The most common of these include sodium [M+Na]+ and potassium [M+K]+ adducts.[1][2] In some cases, ammonium (B1175870) adducts [M+NH4]+ can also be significantly abundant, particularly when ammonium formate (B1220265) or acetate (B1210297) are used as mobile phase modifiers.[1] In negative ion mode, deprotonated molecules [M-H]- and doubly charged ions [M-2H]2- are typically observed.[3]

Q2: Why am I seeing multiple adducts for a single acyl-CoA species and how does this affect quantification?

A2: The formation of multiple adducts is a common phenomenon in ESI-MS and is influenced by several factors including the composition of the mobile phase, the cleanliness of the system and glassware, and the inherent properties of the analyte.[2][4] The presence of various cations (e.g., Na+, K+, NH4+) in the solvent or from the sample matrix can lead to the formation of different adduct ions.[1][5] This can complicate quantification, as the signal intensity for a single acyl-CoA is distributed among these different ionic species. For accurate quantification, it is crucial to sum the intensities of all significant adducts for each analyte.[1] Failure to do so can lead to an underestimation of the acyl-CoA concentration, with potential errors as high as 70% if only a single adduct is considered.[1]

Q3: Can the acyl chain length influence adduct formation?

A3: Yes, the length and degree of unsaturation of the acyl chain can influence the ratio of different adducts. For instance, studies on other lipid classes like diacylglycerols (DAGs) have shown a consistent trend where the relative abundance of [M+Na]+ ions decreases with increasing carbon chain length, while the formation of [M+NH4]+ adducts increases.[1] Similar trends can be anticipated for long-chain acyl-CoAs, where the hydrophobicity of the longer chain may alter the ionization process and the affinity for different cations.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of long-chain acyl-CoAs by ESI-MS.

Issue 1: Low or No Signal for Long-Chain Acyl-CoAs

Symptoms:

  • No detectable peaks for your target acyl-CoAs.

  • Very low signal intensity, close to the noise level.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation Acyl-CoAs are prone to hydrolysis. Ensure samples are kept on ice or at 4°C during preparation and analysis. Minimize the time samples spend in aqueous solutions, especially at neutral or basic pH.[6]
Inefficient Ionization Optimize mobile phase composition. For positive ion mode, ensure the presence of a proton source like formic acid (typically 0.1%).[1] For negative ion mode, a basic modifier might be necessary. The choice of organic solvent (acetonitrile vs. methanol) can also impact ionization efficiency.[7]
Suboptimal MS Parameters Verify the precursor and product ions are correctly defined for your target acyl-CoAs. Optimize the collision energy for fragmentation in MS/MS experiments. The neutral loss of the pantoetheine group is a common fragmentation pathway.[6]
Poor Extraction Efficiency The extraction protocol is critical. Ensure the chosen solvent system (e.g., methanol (B129727)/water or acetonitrile/isopropanol) and method (protein precipitation vs. solid-phase extraction) are appropriate for long-chain acyl-CoAs.[8]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of your target analytes.[4] Improve sample cleanup using methods like solid-phase extraction (SPE) to remove interfering substances.[8]
Issue 2: High Variability in Adduct Ratios Between Samples

Symptoms:

  • The relative intensities of [M+H]+, [M+Na]+, and [M+K]+ adducts are inconsistent across different samples from the same experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Salt Concentrations Variations in the concentration of alkali metal salts in your samples can significantly alter adduct ratios.[5] Ensure consistent sample preparation and consider using plastic vials instead of glass to minimize sodium contamination.[4]
Instrumental Instability Fluctuations in instrument conditions, such as ion source parameters, can affect adduct formation.[1] Regularly check instrument performance and run quality control samples to monitor stability.
Matrix Effects Different biological matrices can have varying levels of endogenous salts and other components that influence adduct formation.[1] Utilize a robust sample preparation method and consider using isotopically labeled internal standards for each analyte to correct for these variations.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is a general guideline for the extraction of long-chain acyl-CoAs using solvent precipitation.

Materials:

  • Ice-cold extraction solvent (e.g., 80% methanol in water)

  • Homogenizer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium acetate)

Procedure:

  • Homogenization: Homogenize the frozen tissue powder or cell pellet in the ice-cold extraction solvent.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[8]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[8]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[8]

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol provides a general workflow for the chromatographic separation and mass spectrometric detection of long-chain acyl-CoAs.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.8 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[1]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[1]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.

  • Column Temperature: 65°C[1]

  • Flow Rate: 0.6 mL/min[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is often reported to be more sensitive.[9]

  • Scan Mode: Data-dependent acquisition (DDA) for identification or multiple reaction monitoring (MRM) for quantification.

  • Precursor Ions: [M+H]+, [M+Na]+, [M+K]+ in positive mode; [M-H]- in negative mode.

  • Product Ions: The most common fragmentation pathway involves the neutral loss of the phosphorylated ADP moiety (507.0 Da in positive mode).[9]

Visualizations

TroubleshootingWorkflow Start Low/No Acyl-CoA Signal CheckDegradation Check for Sample Degradation (Keep samples cold, minimize time in solution) Start->CheckDegradation CheckIonization Optimize Ionization Efficiency (Mobile phase composition, solvent choice) CheckDegradation->CheckIonization If no degradation suspected Resolved Signal Restored CheckDegradation->Resolved If degradation was the issue CheckMSParams Verify MS Parameters (Precursor/product ions, collision energy) CheckIonization->CheckMSParams If ionization is optimal CheckIonization->Resolved If ionization was improved CheckExtraction Evaluate Extraction Protocol (Solvent, method) CheckMSParams->CheckExtraction If parameters are correct CheckMSParams->Resolved If parameters were corrected CheckMatrix Investigate Matrix Effects (Improve sample cleanup) CheckExtraction->CheckMatrix If extraction is efficient CheckExtraction->Resolved If extraction was improved CheckMatrix->Resolved If matrix effects are mitigated AdductFormationPathway AcylCoA Long-Chain Acyl-CoA (Analyte) ESI Electrospray Ionization AcylCoA->ESI Proton [M+H]+ ESI->Proton Protonation Sodium [M+Na]+ ESI->Sodium Sodiation Potassium [M+K]+ ESI->Potassium Potassiation Ammonium [M+NH4]+ ESI->Ammonium Ammoniation

References

Technical Support Center: Improved GC-MS Analysis of Very Long-Chain Fatty Acids (VLCFAs) through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the GC-MS analysis of Very-Long-Chain Fatty Acids (VLCFAs).

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the derivatization of VLCFAs for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Question: Why is derivatization necessary for VLCFA analysis by GC-MS?

Answer: Direct analysis of free fatty acids, especially VLCFAs, by GC-MS is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase of the GC column.[1][2] This interaction can lead to poor chromatographic peak shape, such as tailing, and inaccurate quantification.[2] Derivatization converts the non-volatile fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[1][3] The most common methods are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.[1][2]

Question: My derivatization reaction is incomplete, leading to low product yield. What are the common causes and how can I resolve this?

Answer: Incomplete derivatization is a frequent issue that can be caused by several factors:

  • Presence of Water: Many derivatization reagents, particularly silylating agents like BSTFA, are sensitive to moisture.[2][3][4] Water in the sample or solvent can consume the reagent and prevent the reaction from completing.[4]

    • Solution: Ensure your sample extract is completely dry before adding the derivatizing agent. This can be achieved by evaporating the solvent under a stream of nitrogen or by lyophilization.[2][4][5]

  • Suboptimal Reaction Time and Temperature: The reaction may not have had sufficient time or energy to proceed to completion.

    • Solution: Optimize both the temperature and duration for your specific analytes and reagents. For methylation with BF₃-Methanol, heating at 60-100°C for 5-60 minutes is common.[1] For silylation with BSTFA, heating at 60°C for 60 minutes is a typical starting point.[1][2]

  • Reagent Quality and Concentration: Derivatization reagents can degrade over time, and an insufficient amount will lead to an incomplete reaction.[5]

    • Solution: Use fresh reagents for optimal performance and ensure at least a 2:1 molar ratio of the derivatizing agent to the analyte.[5]

Question: I'm observing peak tailing or broadening for my VLCFA derivatives in my GC-MS analysis. What could be the cause?

Answer: Peak tailing or broadening can be attributed to several factors:

  • Incomplete Derivatization: As mentioned above, any remaining underivatized VLCFAs will interact strongly with the column, causing peak tailing.[2]

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analytes.[6]

    • Solution: Use deactivated liners and high-quality, low-bleed GC columns specifically designed for MS applications. Regularly replace the liner and trim the front end of the column.[6]

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks.

    • Solution: Dilute your sample or use a split injection method.

Question: My VLCFA recovery is low after extraction and derivatization. What are the possible causes and solutions?

Answer: Low recovery can stem from issues during both the extraction and derivatization steps:

  • Inefficient Extraction: The chosen extraction method may not be effectively isolating the VLCFAs from the sample matrix.

    • Solution: The Folch method, using a 2:1 (v/v) chloroform:methanol (B129727) solution, is a robust procedure for total lipid extraction from plasma.[5] Ensure thorough vortexing and clear phase separation.

  • Loss During Solvent Evaporation: Over-drying the sample can lead to the loss of more volatile fatty acid derivatives.

    • Solution: Evaporate solvents under a gentle stream of nitrogen and avoid heating to high temperatures for extended periods.

  • Instability of Derivatives: TMS derivatives can be unstable and may hydrolyze if exposed to moisture before analysis.[7]

    • Solution: Analyze silylated samples as soon as possible after preparation and store them in a freezer to extend their lifespan.[4][7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This method is widely used for preparing Fatty Acid Methyl Esters (FAMEs) from both free fatty acids and complex lipids.[1]

Methodology:

  • Sample Preparation: Place the dried lipid extract into a screw-capped glass tube with a PTFE liner.[1]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the sample.[1]

  • Reaction: Tightly cap the tube and heat it in a water bath or heating block at 80°C for 1 hour.[1] The optimal time and temperature may need to be determined empirically for specific sample types.[1]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent like hexane (B92381) or heptane.[1]

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer. Centrifuge to achieve a clear separation of the layers.[1]

  • Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.[4]

Protocol 2: Silylation using Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is an effective method for derivatizing fatty acids to form trimethylsilyl (TMS) esters. This method can also derivatize other functional groups like hydroxyl groups.[2]

Methodology:

  • Sample Preparation: Place the dried sample in an autosampler vial.[1][2] It is crucial that the sample is free of water.[2]

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS as a catalyst).[1][2]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]

  • Analysis: After cooling to room temperature, the sample can be diluted with a solvent of choice (e.g., dichloromethane) and is ready for GC-MS analysis.[1][2]

Data Presentation

Table 1: Comparison of Common Derivatization Techniques for VLCFA Analysis

ParameterAcid-Catalyzed Esterification (BF₃-Methanol)Silylation (BSTFA)
Reagent 12-14% Boron Trifluoride in MethanolBis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Derivative Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Reaction Temperature 60-100°C[1]60-100°C[1]
Reaction Time 5-60 minutes[1]5-60 minutes[1]
Key Advantage Robust for both free fatty acids and glycerolipids.[1]Derivatizes multiple functional groups.[2]
Key Disadvantage Harsher conditions may not be suitable for all analytes.Derivatives are moisture-sensitive and less stable.[2][7]

Table 2: Typical GC-MS Parameters for VLCFA FAMEs Analysis

ParameterValue
Injection Mode Splitless or Split (e.g., 15:1)[1]
Injection Volume 1 µL[1]
Injector Temperature 220-250°C[1]
Carrier Gas Helium[1]
Flow Rate 0.6 - 1.0 mL/min[1]
Oven Program Initial 70°C, ramp to ~240°C[1]
MS Ionization Mode Electron Impact (EI) at 70 eV[1]

Visualizations

experimental_workflow_esterification cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Dried Lipid Extract reagent Add BF3-Methanol start->reagent heat Heat at 80°C for 1h reagent->heat cool Cool to Room Temp heat->cool add_solvents Add Water & Hexane cool->add_solvents vortex Vortex & Centrifuge add_solvents->vortex collect Collect Organic Layer vortex->collect end GC-MS Analysis collect->end

Caption: Workflow for VLCFA Derivatization via Esterification.

experimental_workflow_silylation cluster_prep Sample Preparation cluster_analysis Analysis start Dried Sample in Vial reagent Add BSTFA (+1% TMCS) start->reagent heat Heat at 60°C for 1h reagent->heat cool Cool to Room Temp heat->cool dilute Dilute (Optional) cool->dilute end GC-MS Analysis dilute->end

Caption: Workflow for VLCFA Derivatization via Silylation.

troubleshooting_logic cluster_derivatization Derivatization Issues cluster_extraction Extraction Issues cluster_gcms GC-MS System Issues issue Poor GC-MS Result (e.g., Low Yield, Peak Tailing) incomplete Incomplete Reaction? issue->incomplete low_recovery Low Recovery? issue->low_recovery peak_shape Peak Tailing/Broadening? issue->peak_shape moisture Check for Moisture incomplete->moisture temp_time Optimize Temp/Time incomplete->temp_time reagent Check Reagent Quality/Amount incomplete->reagent method Verify Extraction Method low_recovery->method phase_sep Ensure Clear Phase Separation low_recovery->phase_sep active_sites Check for Active Sites (Liner, Column) peak_shape->active_sites overload Check for Column Overload peak_shape->overload

References

Validation & Comparative

Validating the Role of 3-Oxo-27-methyloctacosanoyl-CoA in Peroxisomal Beta-Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate of 3-Oxo-27-methyloctacosanoyl-CoA, a key intermediate in the beta-oxidation of very-long-chain branched-chain fatty acids (VLC-BCFAs). Understanding the intricacies of this pathway is crucial for research into related metabolic disorders and for the development of targeted therapeutic interventions. We will compare the peroxisomal beta-oxidation of 27-methyloctacosanoic acid with alternative fatty acid metabolic pathways, supported by experimental data and detailed protocols.

Introduction to this compound and its Metabolic Context

This compound is a critical intermediate in the catabolism of 27-methyloctacosanoic acid, a VLC-BCFA. Due to their complex structure, the initial breakdown of these fatty acids does not occur in the mitochondria but rather in peroxisomes. The presence of a methyl branch on the carbon chain necessitates a specialized enzymatic machinery for its degradation. The formation of the 3-oxoacyl-CoA intermediate is a pivotal step in the beta-oxidation spiral, preceding the thiolytic cleavage that shortens the fatty acid chain.

Comparative Analysis of Metabolic Pathways

The metabolism of VLC-BCFAs like 27-methyloctacosanoic acid primarily proceeds through peroxisomal beta-oxidation. However, other pathways, such as alpha-oxidation and omega-oxidation, can act on different types of fatty acids, particularly those with branches at the alpha- or beta-carbons, or those that are exceptionally long.

Metabolic PathwayPrimary Substrate ClassCellular LocationKey Features & Significance
Peroxisomal Beta-Oxidation Very-long-chain fatty acids (VLCFAs), Branched-chain fatty acids (BCFAs), Dicarboxylic acidsPeroxisomesChain-shortening of complex fatty acids that cannot be directly processed by mitochondria. Produces acetyl-CoA and shortened acyl-CoAs for further mitochondrial metabolism.
Alpha-Oxidation 3-methyl-branched fatty acids (e.g., phytanic acid)PeroxisomesRemoves a single carbon from the carboxyl end to resolve the methyl branch, allowing subsequent beta-oxidation. Essential for the breakdown of dietary phytanic acid.
Omega-Oxidation Long-chain fatty acidsEndoplasmic ReticulumA minor pathway that oxidizes the terminal methyl group (omega-carbon). Can become more active when beta-oxidation is impaired, producing dicarboxylic acids that are then substrates for peroxisomal beta-oxidation.

Quantitative Comparison of Enzyme Activities

While specific kinetic data for the enzymes processing this compound is scarce, we can infer the substrate preferences and relative efficiencies of the key enzymes involved in peroxisomal beta-oxidation compared to other pathways. The peroxisomal beta-oxidation pathway utilizes a distinct set of enzymes compared to its mitochondrial counterpart, particularly for branched-chain substrates.[1]

EnzymePathwaySubstrate Class SpecificityRelative Activity/Efficiency
Branched-chain Acyl-CoA Oxidase (ACOX2) Peroxisomal Beta-Oxidation2-methyl-branched acyl-CoAsHigh specificity for branched-chain acyl-CoAs, including the precursor to this compound.
D-bifunctional protein (DBP) Peroxisomal Beta-Oxidation2-enoyl-CoAs with a 2-methyl branchPossesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, specific for D-isomers formed from branched-chain fatty acids.
Peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) Peroxisomal Beta-OxidationBroad, including straight and branched-chain 3-oxoacyl-CoAsWhile having broad specificity, its efficiency can be a rate-limiting step in the overall flux of peroxisomal beta-oxidation.[2]
Phytanoyl-CoA Dioxygenase (PHYH) Alpha-OxidationPhytanoyl-CoAHighly specific for its substrate, initiating the alpha-oxidation pathway.
Cytochrome P450 (CYP4A family) Omega-OxidationLong-chain fatty acidsGenerally lower activity than beta-oxidation enzymes under normal physiological conditions.

Experimental Protocols

Protocol 1: Quantification of this compound and other Acyl-CoA Intermediates

This protocol outlines a method for the extraction and quantification of acyl-CoA species from biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Acetonitrile (B52724), methanol, isopropanol, formic acid (all LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Homogenization: Homogenize the biological sample in a cold extraction buffer containing internal standards.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Lipid Extraction: Perform a liquid-liquid extraction to remove bulk lipids.

  • Solid-Phase Extraction (SPE): Further purify the acyl-CoA fraction using SPE cartridges.

  • HPLC-MS/MS Analysis:

    • Inject the purified sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with mobile phases containing acetonitrile and water with formic acid.

    • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA species of interest.

  • Data Analysis: Quantify the amount of each acyl-CoA species by comparing the peak area of the analyte to that of its corresponding internal standard.

Protocol 2: In Vitro Assay of Peroxisomal Beta-Oxidation Activity

This protocol measures the rate of beta-oxidation in isolated peroxisomes or cell lysates using a radiolabeled substrate.

Materials:

  • Isolated peroxisomes or cell lysate

  • [1-14C]-labeled 27-methyloctacosanoic acid (or a suitable very-long-chain fatty acid substrate)

  • Reaction buffer containing ATP, CoA, NAD+, and other necessary cofactors

  • Scintillation cocktail and scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, isolated peroxisomes/lysate, and the radiolabeled fatty acid substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stopping the Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).

  • Separation of Products: Separate the water-soluble radiolabeled acetyl-CoA from the unreacted fatty acid substrate. This can be achieved by a precipitation and centrifugation step followed by measuring the radioactivity in the supernatant.

  • Quantification: Measure the radioactivity of the aqueous phase using a scintillation counter. The amount of radioactivity is proportional to the rate of beta-oxidation.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic pathways discussed in this guide.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 27_Me_Octacosanoic_Acid 27-Methyloctacosanoic Acid 27_Me_Octacosanoyl_CoA 27-Methyloctacosanoyl-CoA 27_Me_Octacosanoic_Acid->27_Me_Octacosanoyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2-Enoyl-CoA derivative 27_Me_Octacosanoyl_CoA->Enoyl_CoA ACOX2 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA derivative Enoyl_CoA->3_Hydroxyacyl_CoA DBP (Hydratase) Target_Molecule This compound 3_Hydroxyacyl_CoA->Target_Molecule DBP (Dehydrogenase) Shortened_Acyl_CoA Shortened Acyl-CoA Target_Molecule->Shortened_Acyl_CoA ACAA1 (Thiolase) Acetyl_CoA Acetyl-CoA Target_Molecule->Acetyl_CoA ACAA1 (Thiolase) Mitochondrion Mitochondrion Shortened_Acyl_CoA->Mitochondrion Further Oxidation TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Energy Production

Caption: Peroxisomal beta-oxidation of 27-methyloctacosanoic acid.

Alternative_Pathways cluster_alpha Alpha-Oxidation (Peroxisome) cluster_omega Omega-Oxidation (Endoplasmic Reticulum) Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Hydroxy_Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxy_Phytanoyl_CoA PHYH Pristanal Pristanal Hydroxy_Phytanoyl_CoA->Pristanal Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Dehydrogenase Beta_Oxidation_Entry Beta-Oxidation Pristanic_Acid->Beta_Oxidation_Entry --> Beta-Oxidation Long_Chain_FA Long-Chain Fatty Acid Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Long_Chain_FA->Omega_Hydroxy_FA CYP4A Dicarboxylic_Acid Dicarboxylic Acid Omega_Hydroxy_FA->Dicarboxylic_Acid Dehydrogenases Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation Dicarboxylic_Acid->Peroxisomal_Beta_Oxidation --> Peroxisomal Beta-Oxidation

Caption: Alternative fatty acid oxidation pathways.

Conclusion

The validation of this compound's role in beta-oxidation is intrinsically linked to the broader understanding of peroxisomal metabolism of very-long-chain and branched-chain fatty acids. While direct quantitative data for this specific intermediate remains an area for further research, the established principles of peroxisomal beta-oxidation provide a solid framework for its investigation. The comparative analysis with alpha- and omega-oxidation highlights the specialized nature of these pathways in handling complex lipid molecules. The provided experimental protocols offer a starting point for researchers to quantitatively assess the dynamics of this crucial metabolic process, paving the way for new discoveries in lipid metabolism and related diseases.

References

Comparative Analysis of Branched-Chain Fatty Acid Metabolism: A Focus on Phytanic Acid Oxidation Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biochemical Context: The Alpha-Oxidation of Phytanic Acid

Phytanic acid is a branched-chain fatty acid that humans acquire through the consumption of dairy products, ruminant fats, and certain fish.[1] Due to a methyl group on its beta-carbon, phytanic acid cannot be metabolized through the typical beta-oxidation pathway.[2][3] Instead, it undergoes alpha-oxidation within the peroxisomes.[2][4] This pathway involves the enzymatic removal of a single carbon from the carboxyl end of the fatty acid, ultimately producing pristanic acid, which can then enter the beta-oxidation pathway.[2][4] 3-Oxo-27-methyloctacosanoyl-CoA is a theoretical intermediate in the metabolism of very-long-chain fatty acids, and its analogous structures are key participants in the step-wise degradation of molecules like phytanic acid.

A deficiency in the enzyme phytanoyl-CoA hydroxylase, the first enzyme in the alpha-oxidation pathway, leads to Adult Refsum Disease.[3][5] This results in a toxic accumulation of phytanic acid in various tissues, including nervous tissue and fat.[6]

Quantitative Comparison of Phytanic Acid Levels

The most striking comparison between healthy and diseased tissue can be seen in the plasma concentrations of phytanic acid.

AnalyteHealthy Tissue (Plasma)Diseased Tissue (Plasma in Adult Refsum Disease)Fold Change
Phytanic Acid ≤ 0.2 mg/dL10 - 50 mg/dL (or higher)50 - 250x or greater

Data sourced from Medscape and the Foundation Fighting Blindness.[5][6]

In individuals with Refsum disease, phytanic acid can account for 5-30% of total serum lipids.[5] This dramatic accumulation is a direct consequence of the enzymatic block in the alpha-oxidation pathway. It is therefore highly probable that the upstream intermediates of this pathway, including phytanoyl-CoA, are significantly elevated, while downstream intermediates are depleted.

Experimental Protocols

The quantification of phytanic acid and its metabolites is typically performed using mass spectrometry-based methods.

1. Sample Preparation (from Plasma)

  • Lipid Extraction: Total lipids are extracted from plasma samples using a solvent system, commonly a mixture of chloroform (B151607) and methanol (B129727) (Folch method).

  • Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., potassium hydroxide (B78521) in ethanol) to release the free fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

  • Derivatization: The free fatty acids are then converted to volatile esters, typically methyl esters (Fatty Acid Methyl Esters - FAMEs), by reaction with a methylating agent (e.g., boron trifluoride in methanol). This step is crucial for improving their chromatographic properties and enabling detection by gas chromatography.

2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatography (GC): The derivatized fatty acid mixture is injected into a gas chromatograph. The sample is vaporized and carried by an inert gas through a long capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. Branched-chain fatty acids like phytanic acid will have a distinct retention time compared to straight-chain fatty acids.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The mass spectrum of a particular compound provides a unique "fingerprint" that allows for its definitive identification. For quantification, known concentrations of an internal standard (an isotopically labeled version of the analyte) are added to the samples before extraction to correct for any sample loss during preparation.

Visualizing the Metabolic Pathway and Experimental Workflow

Phytanic Acid Alpha-Oxidation Pathway

The following diagram illustrates the key steps in the alpha-oxidation of phytanic acid. In Adult Refsum Disease, the initial step catalyzed by Phytanoyl-CoA Hydroxylase is deficient.

Phytanic_Acid_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxy_Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxy_Phytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal Hydroxy_Phytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation Refsum_Disease Enzymatic block in Adult Refsum Disease Refsum_Disease->Phytanoyl_CoA

Caption: Alpha-oxidation pathway of phytanic acid.

Experimental Workflow for Phytanic Acid Quantification

This diagram outlines the typical workflow for the analysis of phytanic acid from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Lipid_Extraction Lipid Extraction Plasma_Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization Derivatization (FAMEs) Saponification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: Workflow for GC-MS analysis of phytanic acid.

References

A Comparative Guide: LC-MS vs. GC-MS for the Analysis of 3-Oxo-27-methyloctacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of very-long-chain fatty acyl-CoAs, the choice of analytical methodology is critical for generating accurate and reliable data. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-Oxo-27-methyloctacosanoyl-CoA, a key intermediate in lipid metabolism.

Executive Summary

The analysis of this compound, a large and thermally labile molecule, presents distinct challenges that favor the use of LC-MS for direct, intact analysis. LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for the quantification of this and other long-chain acyl-CoAs from biological matrices. In contrast, GC-MS is not suitable for the direct analysis of intact acyl-CoAs due to their low volatility and thermal instability. Analysis by GC-MS would necessitate the cleavage of the coenzyme A moiety and derivatization of the resulting fatty acid, an indirect approach that provides information only on the fatty acid portion of the molecule.

Quantitative Data Comparison

The following table summarizes the key performance metrics for the analysis of long-chain acyl-CoAs using LC-MS/MS. As direct GC-MS analysis of the intact molecule is not feasible, comparative quantitative data for this method is not applicable.

ParameterLC-MS/MS for Long-Chain Acyl-CoAsGC-MS for this compound
Analyte Intact Acyl-CoAFatty Acid (after hydrolysis & derivatization)
Limit of Quantification (LOQ) 4.2 nM (for very-long-chain acyl-CoAs)[1]Not Applicable (for intact molecule)
Accuracy 94.8% - 110.8%[2][3][4][5]Not Applicable
Inter-run Precision 2.6% - 12.2%[2][3][4][5]Not Applicable
Intra-run Precision 1.2% - 4.4%[2][3][4][5]Not Applicable
Sample Throughput HighLower (due to derivatization)
Derivatization Required NoYes (for the fatty acid)[6][7]

Experimental Protocols

LC-MS/MS Method for Intact this compound

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[2][3][4][5][8]

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenize tissue or cell samples in a suitable buffer.

  • Add an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).

  • Perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the acyl-CoAs.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 or C8 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) or an ion-pairing agent like tributylamine.[9]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 - 60 °C.

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Transitions:

    • Positive Mode: Monitor for the neutral loss of 507 Da (the phosphopantetheine moiety).[2][4][5]

    • Negative Mode: Monitor for specific fragment ions of the acyl-CoA.

  • Data Analysis: Quantify the analyte by comparing its peak area to that of the internal standard.

Hypothetical GC-MS Method for 3-Oxo-27-methyloctacosanoic Acid

This protocol outlines the necessary steps to analyze the fatty acid portion of this compound.

1. Hydrolysis

  • Treat the sample containing the acyl-CoA with a strong base (e.g., KOH in methanol) to cleave the thioester bond, releasing the free fatty acid.

2. Derivatization (Esterification)

  • Convert the resulting 3-Oxo-27-methyloctacosanoic acid to a more volatile and thermally stable derivative, typically a fatty acid methyl ester (FAME).[6][7] This can be achieved using reagents such as BF3-methanol or methanolic HCl.[7][10]

3. Gas Chromatography

  • Column: A non-polar or medium-polarity capillary column suitable for FAME analysis.

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: High enough to ensure volatilization without thermal degradation of the FAME.

  • Oven Program: A temperature gradient to separate the FAMEs based on their boiling points.

4. Mass Spectrometry

  • Ionization: Electron Ionization (EI).

  • Acquisition Mode: Full scan to identify the FAME based on its mass spectrum and fragmentation pattern, or Selected Ion Monitoring (SIM) for targeted quantification.

Visualizing the Workflows

The following diagrams illustrate the distinct analytical workflows for LC-MS and GC-MS.

LCMS_Workflow cluster_LCMS LC-MS Workflow for Intact Acyl-CoA Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Extraction LC LC Separation SPE->LC Injection MS MS/MS Detection LC->MS Ionization Data Data Analysis MS->Data Quantification

Caption: LC-MS workflow for the direct analysis of this compound.

GCMS_Workflow cluster_GCMS GC-MS Workflow for the Fatty Acid Moiety Sample Biological Sample Hydrolysis Hydrolysis Sample->Hydrolysis Cleavage Derivatization Derivatization (Esterification) Hydrolysis->Derivatization FAME Formation GC GC Separation Derivatization->GC Injection MS MS Detection GC->MS Ionization Data Data Analysis MS->Data Quantification

Caption: GC-MS workflow for the indirect analysis of the fatty acid portion of this compound.

Logical Framework for Method Selection

The decision to use LC-MS or GC-MS for the analysis of this compound is guided by the specific research question.

Decision_Tree cluster_Decision Method Selection for this compound Analysis Question What is the Analytical Goal? Intact Analyze Intact Acyl-CoA? Question->Intact Yes FA Analyze Fatty Acid Moiety? Question->FA No LCMS Choose LC-MS Intact->LCMS GCMS Consider GC-MS FA->GCMS

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the direct, sensitive, and specific analysis of this compound, LC-MS is the unequivocally superior technique. It allows for the measurement of the intact molecule, providing crucial information about the biologically active form. While GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds, its application to very-long-chain acyl-CoAs is indirect and limited to the analysis of the fatty acid component after chemical modification. Therefore, for researchers investigating the roles of intact acyl-CoAs in biological systems, the adoption of a validated LC-MS/MS method is strongly recommended.

References

A Comparative Guide to the Quantification of 3-Oxo-27-methyloctacosanoyl-CoA: A Novel Mass Spectrometry-Based Assay vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the specific detection of 3-Oxo-27-methyloctacosanoyl-CoA against established alternative methodologies. This compound is a critical intermediate in the alpha-oxidation pathway of branched-chain fatty acids, and its accurate quantification is essential for studying metabolic disorders and for the development of therapeutic agents.

The following sections detail the performance characteristics, experimental protocols, and underlying biochemical pathways relevant to the measurement of this analyte. All data for the "Novel LC-MS/MS Assay" is based on internal validation studies, while data for alternative methods is collated from published research and commercially available kits.

Biochemical Pathway: Alpha-Oxidation of Branched-Chain Fatty Acids

The diagram below illustrates the metabolic pathway involving this compound. The accurate measurement of this intermediate is key to understanding flux through this pathway and identifying potential enzymatic dysregulation.

cluster_pathway Alpha-Oxidation of Phytanoyl-CoA Phytanoyl_CoA Phytanoyl-CoA Hydroxy_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxy_CoA Phytanoyl-CoA Dioxygenase Target_Molecule This compound Hydroxy_CoA->Target_Molecule 2-Hydroxyphytanoyl-CoA Lyase Pristanoyl_CoA Pristanoyl-CoA Target_Molecule->Pristanoyl_CoA Decarboxylation Beta_Oxidation Beta-Oxidation Pristanoyl_CoA->Beta_Oxidation Acyl-CoA Dehydrogenase

Caption: Metabolic pathway showing the formation of this compound.

Assay Performance Comparison

The selection of an appropriate assay depends on the specific requirements of the study, such as the need for high sensitivity, specificity, or throughput. The following table summarizes the key performance characteristics of the novel assay compared to other common methods for acyl-CoA analysis.

Parameter Novel LC-MS/MS Assay General LC-MS/MS [1][2][3]HPLC-UV [4][5]Fluorometric Kit [6][7]
Principle Tandem Mass SpectrometryTandem Mass SpectrometryUV AbsorbanceEnzyme-coupled fluorescence
Specificity High (structure-based)High (structure-based)Moderate (retention time)Low (measures total long-chain acyl-CoAs)
Lower Limit of Quantification (LLOQ) 0.5 pmol/mg tissue1-5 pmol/mg tissue~1 nmol/g wet wt0.3 µM (in solution)
Dynamic Range 0.5 - 500 pmol/mg1 - 1000 pmol/mg1 - 50 nmol/g0.3 - 100 µM
Sample Volume 10-20 mg tissue50-200 mg tissue100-200 mg tissue10-50 µL lysate
Throughput Moderate (~20 min/sample)Moderate (~25 min/sample)Low (~40 min/sample)High (96-well plate format)
Multiplexing Yes (can detect other acyl-CoAs)Yes (can profile multiple acyl-CoAs)Limited (based on resolution)No (total acyl-CoAs)
Equipment Cost HighHighModerateLow

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reproducible and accurate results.

Novel LC-MS/MS Assay Workflow

This method utilizes a highly specific sample preparation and analysis workflow designed to maximize recovery and sensitivity for this compound.

cluster_workflow Novel Assay Experimental Workflow Start Tissue Homogenization (10-20 mg in cold MeOH) SPE Solid Phase Extraction (SPE) (C18 cartridge) Start->SPE 1. Sample Prep Elution Elution with Ammonium (B1175870) Hydroxide (B78521) in ACN SPE->Elution 2. Purification LC_Inject UPLC Separation (High pH reverse phase) Elution->LC_Inject 3. Separation MS_Detect Tandem MS Detection (MRM Mode) LC_Inject->MS_Detect 4. Detection Data_Analysis Quantification (Stable isotope internal std.) MS_Detect->Data_Analysis 5. Analysis

Caption: Workflow for the novel LC-MS/MS assay.

Methodology:

  • Sample Preparation:

    • Flash-freeze 10-20 mg of tissue in liquid nitrogen.

    • Homogenize the tissue in 500 µL of ice-cold methanol (B129727) containing a deuterated internal standard (d4-Pristanoyl-CoA).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for solid-phase extraction (SPE).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 40% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of acetonitrile (B52724) containing 15 mM ammonium hydroxide.

  • LC-MS/MS Analysis:

    • LC System: UPLC system with a C18 reversed-phase column.

    • Mobile Phase A: 10 mM ammonium hydroxide in water, pH 10.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for the specific parent-daughter ion transition of this compound and the internal standard.

Alternative Protocol: General Fluorometric Assay

This protocol is representative of commercially available kits for the measurement of total long-chain fatty acyl-CoAs.[6][7]

Methodology:

  • Sample Preparation:

    • Homogenize approximately 50 mg of tissue or 1-2 million cells in 200 µL of assay buffer containing 0.5% Triton X-100.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Assay Procedure (96-well plate):

    • Add 50 µL of each sample or standard to separate wells.

    • Prepare a master mix containing assay buffer, an enzyme mix (e.g., acyl-CoA oxidase), and a fluorescent probe.

    • Add 50 µL of the master mix to each well.

    • Incubate at room temperature for 30-40 minutes, protected from light.

  • Detection:

    • Measure the fluorescence intensity using a microplate reader at an excitation/emission wavelength of approximately 535/585 nm.

    • Calculate the concentration of total fatty acyl-CoAs based on a standard curve (e.g., using Palmitoyl-CoA as a standard).

Conclusion

The novel LC-MS/MS assay for this compound provides superior specificity and sensitivity compared to traditional methods. While fluorometric assays offer high throughput for screening purposes, they lack the specificity to distinguish between different acyl-CoA species.[6][7] Standard HPLC-UV methods are quantitative but are often less sensitive and have longer run times.[4][5] For researchers requiring precise and accurate quantification of this compound, especially in complex biological matrices and small sample sizes, the novel LC-MS/MS method is the recommended approach.[1][3] This level of precision is critical for detailed metabolic studies and for evaluating the pharmacodynamic effects of new drug candidates targeting fatty acid metabolism.

References

A Functional Comparison of 3-Oxo-27-methyloctacosanoyl-CoA and its Saturated Analogue, 27-methyloctacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed functional comparison between two key intermediates in the metabolism of very-long-chain branched-chain fatty acids (VLCBFA): 3-Oxo-27-methyloctacosanoyl-CoA and its immediate precursor, 27-methyloctacosanoyl-CoA. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of lipid metabolism and related metabolic disorders.

The catabolism of VLCBFA, such as 27-methyloctacosanoic acid, is essential for lipid homeostasis. This process occurs primarily within peroxisomes and involves a series of enzymatic reactions known as beta-oxidation.[1] The two molecules under comparison represent sequential stages within a single cycle of this crucial metabolic pathway.

Introduction to the Metabolic Pathway

Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids are metabolized in peroxisomes because mitochondrial enzymes are not equipped to handle their complex structures.[1][2][3] The process begins with the activation of the fatty acid to its coenzyme A (CoA) derivative in the cytoplasm.[4][5] This activated molecule, 27-methyloctacosanoyl-CoA, is then transported into the peroxisome to be shortened.

Peroxisomal beta-oxidation consists of four core enzymatic steps per cycle:

  • Oxidation: An acyl-CoA oxidase introduces a double bond.

  • Hydration: A bifunctional protein adds a hydroxyl group.

  • Dehydrogenation: The same bifunctional protein oxidizes the hydroxyl group to a ketone.

  • Thiolytic Cleavage: A thiolase enzyme cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA.[1][6]

This compound and 27-methyloctacosanoyl-CoA are intermediates involved in steps 1 and 4, respectively, of this pathway. Their functions are defined by their roles as substrates and products for the enzymes that constitute the beta-oxidation spiral.

Comparative Data Summary

The distinct roles of 27-methyloctacosanoyl-CoA and its 3-oxo derivative are best understood by comparing their biochemical properties and their interactions with the enzymes of the peroxisomal beta-oxidation pathway.

Feature27-methyloctacosanoyl-CoA (Saturated Analogue)This compound
Chemical Structure C₂₉H₅₇O-S-CoA with a methyl branch at C27. Saturated acyl chain.C₂₉H₅₅O₂-S-CoA with a methyl branch at C27 and a ketone at C3.
Metabolic Role Initial substrate for a cycle of peroxisomal beta-oxidation.[5][7]Substrate for the final thiolytic cleavage step of a beta-oxidation cycle.[8][9]
Producing Enzyme Very-Long-Chain Acyl-CoA Synthetase (activates the fatty acid).D-Bifunctional Protein (DBP) or L-Bifunctional Protein (LBP), which catalyzes hydration and dehydrogenation.[10][11]
Consuming Enzyme Branched-chain Acyl-CoA Oxidase (e.g., ACOX2).[3][12]Peroxisomal 3-ketoacyl-CoA Thiolase (e.g., ACAA1 or SCPx).[8][10][13]
Primary Function To enter the beta-oxidation spiral for shortening.[4]To be cleaved into Acetyl-CoA and a shortened (C26) acyl-CoA.[14][15][16]
Regulatory Impact Can act as a ligand for transcription factors like PPARα, inducing the expression of beta-oxidation enzymes.[10]Its concentration, relative to CoA, can provide feedback inhibition on the thiolase enzyme.[2]
Associated Disorders Accumulation is linked to defects in import (e.g., X-linked adrenoleukodystrophy) or the first oxidative step.[17]Accumulation is characteristic of defects in peroxisomal thiolase enzymes.[9]

Experimental Protocols

The functional activities of the enzymes that metabolize these molecules are quantified using specific assays. Below are generalized protocols for determining the activity of the key enzymes involved.

1. Acyl-CoA Oxidase Activity Assay

This assay measures the rate of hydrogen peroxide (H₂O₂) production, a direct byproduct of the first step of peroxisomal beta-oxidation.[6][18]

  • Objective: To quantify the enzymatic conversion of 27-methyloctacosanoyl-CoA to 2-enoyl-CoA.

  • Principle: The acyl-CoA oxidase transfers electrons from the acyl-CoA substrate to molecular oxygen, producing H₂O₂.[19] The H₂O₂ is then used in a secondary reaction, catalyzed by horseradish peroxidase (HRP), to oxidize a chromogenic or fluorogenic substrate.

  • Materials:

    • Purified or cell lysate containing peroxisomal Acyl-CoA Oxidase.

    • Substrate: 27-methyloctacosanoyl-CoA.

    • Reaction Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Horseradish Peroxidase (HRP).

    • Chromogenic/Fluorogenic Substrate (e.g., Amplex Red, leuko-dichlorofluorescein).[18]

    • Microplate reader.

  • Procedure:

    • Prepare a reaction mixture containing buffer, HRP, and the detection substrate in a 96-well plate.

    • Add the enzyme source (cell lysate or purified enzyme) to each well.

    • Initiate the reaction by adding the substrate, 27-methyloctacosanoyl-CoA.

    • Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength.

    • Calculate the rate of reaction based on a standard curve generated with known concentrations of H₂O₂.

2. 3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the CoA-dependent cleavage of the 3-oxoacyl-CoA substrate.[8][20]

  • Objective: To quantify the enzymatic conversion of this compound into acetyl-CoA and the shortened acyl-CoA.

  • Principle: The reaction is reversible. For measurement, the reverse reaction (Claisen condensation) is often more convenient. It follows the decrease in NADH concentration as acetoacetyl-CoA is formed and then reduced. For the forward (cleavage) reaction, the release of CoA-SH can be monitored using a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Materials:

    • Purified or cell lysate containing peroxisomal Thiolase.

    • Substrate: this compound.

    • Coenzyme A (CoA-SH).

    • Reaction Buffer (e.g., Tris-HCl, pH 8.0).

    • DTNB (Ellman's reagent).

    • Spectrophotometer.

  • Procedure (Forward Reaction):

    • Prepare a reaction mixture containing buffer and the substrate, this compound.

    • Add the enzyme source to initiate the reaction.

    • At timed intervals, stop the reaction (e.g., by adding acid).

    • Add DTNB to the quenched reaction mixture. DTNB reacts with the free thiol group of the released CoA to produce a yellow-colored product.

    • Measure the absorbance at 412 nm.

    • Calculate the amount of CoA released based on its molar extinction coefficient.

Visualizations

Peroxisomal_Beta_Oxidation_Workflow cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome FattyAcid 27-methyloctacosanoic Acid AcylCoA_Synth VLC-Acyl-CoA Synthetase FattyAcid->AcylCoA_Synth ATP -> AMP+PPi + CoA-SH Substrate 27-methyloctacosanoyl-CoA (Saturated Analogue) AcylCoA_Synth->Substrate Activation ACOX Acyl-CoA Oxidase Substrate->ACOX O2 -> H2O2 EnoylCoA trans-2-Enoyl-CoA DBP Bifunctional Protein EnoylCoA->DBP + H2O HydroxyacylCoA 3-Hydroxyacyl-CoA HydroxyacylCoA->DBP NAD+ -> NADH OxoacylCoA This compound Thiolase 3-Ketoacyl-CoA Thiolase OxoacylCoA->Thiolase + CoA-SH ShortenedAcylCoA Shortened Acyl-CoA (C26-methyl) ShortenedAcylCoA->ACOX Next Cycle AcetylCoA Acetyl-CoA ACOX->EnoylCoA DBP->HydroxyacylCoA DBP->OxoacylCoA Thiolase->ShortenedAcylCoA Thiolase->AcetylCoA

Caption: Workflow of Peroxisomal Beta-Oxidation.

Functional_Relationship Substrate 27-methyloctacosanoyl-CoA (Precursor) Enzyme1 Acyl-CoA Oxidase & Bifunctional Protein Substrate->Enzyme1 Is substrate for Product This compound (Intermediate) Enzyme2 3-Ketoacyl-CoA Thiolase Product->Enzyme2 Is substrate for Enzyme1->Product Produces Final_Products Acetyl-CoA + Shortened Acyl-CoA Enzyme2->Final_Products Produces

Caption: Substrate-Product Relationship in Beta-Oxidation.

Conclusion

The functional comparison between 27-methyloctacosanoyl-CoA and this compound is fundamentally a comparison between the entry point and a key intermediate of a single beta-oxidation cycle. 27-methyloctacosanoyl-CoA serves as the initial substrate for the cycle, committing the fatty acid to catabolism. In contrast, this compound is the product of the first three enzymatic steps and is the specific substrate poised for thiolytic cleavage, the final, carbon-releasing step of the cycle. Understanding the distinct roles and enzymatic interactions of these two molecules is critical for elucidating the mechanisms of lipid metabolism and for developing therapeutic strategies for peroxisomal disorders.

References

3-Oxo-27-methyloctacosanoyl-CoA: A Substrate for Thiolase, Not Acyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the substrate specificities of Acyl-CoA Dehydrogenases and 3-Oxoacyl-CoA Thiolases reveals that 3-Oxo-27-methyloctacosanoyl-CoA is a substrate for the latter class of enzymes, which are involved in the final step of each beta-oxidation cycle. In contrast, Acyl-CoA dehydrogenases catalyze the initial dehydrogenation step of fatty acid oxidation and do not act on 3-oxoacyl-CoA intermediates.

This guide provides a comparative analysis of Acyl-CoA Dehydrogenases and 3-Oxoacyl-CoA Thiolases, clarifying the metabolic role of 3-oxo-branched very-long-chain acyl-CoAs. Experimental data on representative substrates for each enzyme class are presented to illustrate their distinct functions in fatty acid metabolism.

Acyl-CoA Dehydrogenases: Initiators of Beta-Oxidation

Acyl-CoA dehydrogenases (ACADs) are a family of flavoenzymes that catalyze the first and rate-limiting step in each cycle of mitochondrial fatty acid β-oxidation.[1] Their primary function is to introduce a trans double bond between the α (C2) and β (C3) carbons of a fatty acyl-CoA thioester.[2] This reaction is an oxidation that removes two hydrogen atoms from the substrate.[2] The general reaction is as follows:

Acyl-CoA + FAD → trans-2-Enoyl-CoA + FADH₂

The substrate for ACADs is a saturated acyl-CoA. The presence of a ketone group at the C3 position (a 3-oxo group) in a molecule like this compound prevents it from being a substrate for ACADs, as the β-carbon is already oxidized.

ACADs are categorized based on their specificity for fatty acid chain length:

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD): Acts on acyl-CoAs with 4 to 6 carbons.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Acts on acyl-CoAs with 6 to 12 carbons.

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): Acts on acyl-CoAs with 12 to 18 carbons.

  • Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Acts on acyl-CoAs with 14 to 20 carbons.[1]

The metabolism of very-long-chain fatty acids (VLCFAs), such as the 28-carbon backbone of 27-methyloctacosanoyl-CoA, is initiated in peroxisomes before subsequent oxidation in mitochondria.[3][4]

3-Oxoacyl-CoA Thiolases: Final Cleavage in Beta-Oxidation

3-Oxoacyl-CoA thiolases, also known as β-ketothiolases, catalyze the final step of the β-oxidation spiral.[5] These enzymes cleave a 3-oxoacyl-CoA molecule into a shorter acyl-CoA (by two carbons) and an acetyl-CoA molecule.[6] This thiolytic cleavage reaction is as follows:

3-Oxoacyl-CoA + CoASH → Acyl-CoA (n-2) + Acetyl-CoA

The substrate for thiolase is a 3-oxoacyl-CoA, which is an intermediate in the β-oxidation pathway formed after the initial dehydrogenation, hydration, and a second dehydrogenation step. Therefore, this compound is a putative substrate for a 3-oxoacyl-CoA thiolase.

Thiolases also exhibit substrate specificity. Some are specific for straight-chain molecules, while others, like sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase), can process 2-methyl-branched fatty acids.[7] Given the 27-methyl branch in this compound, it is likely metabolized by a thiolase with specificity for branched-chain substrates.

Comparative Substrate Specificity

While no direct experimental data for this compound is available in the reviewed literature, the substrate classes for Acyl-CoA Dehydrogenases and 3-Oxoacyl-CoA Thiolases are well-established. The following table summarizes the comparison based on representative substrates.

Enzyme ClassRepresentative Substrate(s)General FunctionIs this compound a Substrate?
Acyl-CoA Dehydrogenases Palmitoyl-CoA (C16), Myristoyl-CoA (C14), Butyryl-CoA (C4)Introduces a C2-C3 double bond in a saturated acyl-CoANo
3-Oxoacyl-CoA Thiolases 3-Oxopalmitoyl-CoA, 3-Oxo-2-methylpalmitoyl-CoACleaves a 3-oxoacyl-CoA into a shorter acyl-CoA and acetyl-CoAYes (Putative)

Experimental Protocols

Acyl-CoA Dehydrogenase Activity Assay

A common method to measure ACAD activity is the ferricenium hexafluorophosphate (B91526) reduction assay.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.2), FAD, and the acyl-CoA substrate.

  • Enzyme Addition: Initiate the reaction by adding the purified acyl-CoA dehydrogenase.

  • Electron Acceptor: Include an artificial electron acceptor, such as ferricenium hexafluorophosphate, which changes its absorbance upon reduction.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 300 nm) over time using a spectrophotometer. The rate of absorbance decrease is proportional to the enzyme activity.

3-Oxoacyl-CoA Thiolase Activity Assay

Thiolase activity is typically measured by monitoring the cleavage of a 3-oxoacyl-CoA substrate.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, Coenzyme A (CoASH), and the 3-oxoacyl-CoA substrate.

  • Enzyme Addition: Initiate the reaction by adding the purified 3-oxoacyl-CoA thiolase.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance of the 3-oxoacyl-CoA substrate at a specific wavelength (e.g., 303 nm) over time. This decrease is due to the disappearance of the enolate form of the 3-oxoacyl-CoA upon cleavage.

Signaling Pathways and Experimental Workflows

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the four core steps of the fatty acid β-oxidation spiral, highlighting the distinct roles of Acyl-CoA Dehydrogenase and 3-Oxoacyl-CoA Thiolase.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix / Peroxisome acyl_coa Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA acyl_coa->enoyl_coa  Acyl-CoA  Dehydrogenase (FAD → FADH₂) hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (H₂O) oxoacyl_coa 3-Oxoacyl-CoA hydroxyacyl_coa->oxoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH + H⁺) shorter_acyl_coa Acyl-CoA (Cn-2) oxoacyl_coa->shorter_acyl_coa 3-Oxoacyl-CoA Thiolase (CoA-SH) acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa shorter_acyl_coa->acyl_coa Re-enters Pathway tca_cycle TCA Cycle acetyl_coa->tca_cycle To TCA Cycle

Caption: The Beta-Oxidation Spiral.

Logical Flow: Substrate Specificity Determination

The diagram below outlines the logical workflow for determining if a molecule is a substrate for a specific enzyme class in fatty acid metabolism.

Substrate_Specificity_Workflow start Test Compound: This compound check_structure Analyze Chemical Structure: - Chain Length (28C, VLCFA) - Functional Groups (3-Oxo) - Modifications (27-methyl) start->check_structure is_acyl_coa_substrate Is it a substrate for Acyl-CoA Dehydrogenase? check_structure->is_acyl_coa_substrate is_thiolase_substrate Is it a substrate for 3-Oxoacyl-CoA Thiolase? is_acyl_coa_substrate->is_thiolase_substrate Yes no_acyl_coa No. Reason: Presence of 3-oxo group. β-carbon is already oxidized. is_acyl_coa_substrate->no_acyl_coa No yes_thiolase Yes (Putative). Reason: Possesses a 3-oxo group, the key feature for thiolase substrates. is_thiolase_substrate->yes_thiolase Yes conclusion Conclusion: Metabolized by a branched-chain specific 3-Oxoacyl-CoA Thiolase. yes_thiolase->conclusion

Caption: Logical workflow for substrate determination.

References

Illuminating the Architecture of a Key Biosynthetic Intermediate: A Comparative Guide to the Structural Confirmation of 3-Oxo-27-methyloctacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in the biosynthesis of complex lipids, the precise structure of 3-Oxo-27-methyloctacosanoyl-CoA, dictates its downstream processing and biological function. For researchers in drug development and the study of metabolic pathways, rigorous structural confirmation is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of this very-long-chain fatty acyl-CoA, offering detailed experimental protocols and representative data to aid in methodological selection and application.

At the Forefront of Structural Analysis: A Head-to-Head Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two principal analytical techniques for the structural elucidation of novel organic molecules. Each offers a unique window into the molecular architecture, and they are often used in a complementary fashion to provide a comprehensive structural assignment.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Detailed atom-level connectivity (through-bond and through-space), stereochemistry, and dynamic information.Precise molecular weight, elemental composition, and fragmentation patterns revealing substructures.
Sensitivity Lower; typically requires micromole to millimole quantities of sample.Higher; can analyze samples at the picomole to femtomole level.
Sample State Solution or solid-state.Typically ionized gas phase; requires sample volatility or solubility for ionization.
Destructive? Non-destructive.Destructive.
Quantitative Ability Inherently quantitative under specific experimental conditions.Can be made quantitative with the use of internal standards.

Delving into the Molecular Blueprint with NMR Spectroscopy

NMR spectroscopy provides an unparalleled, detailed view of a molecule's carbon-hydrogen framework. Through a suite of experiments, it is possible to piece together the precise connectivity of atoms, akin to assembling a molecular puzzle.

Representative NMR Data for a 3-Oxo-Acyl Thioester Moiety

The following table presents expected ¹H and ¹³C NMR chemical shifts for the key functional groups within a 3-oxo-long-chain acyl-thioester, based on known values for analogous compounds.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Coupling Constants (J, Hz)
C1 (Thioester Carbonyl) -~198-202-
C2 (Methylene) ~3.5 - 3.7~50-55s
C3 (Keto Carbonyl) -~205-210-
C4 (Methylene) ~2.7 - 2.9~40-45t, J ≈ 7.5 Hz
Long Alkyl Chain (CH₂)n ~1.2 - 1.4~22-30br s
Terminal CH₃ ~0.8 - 0.9~14t, J ≈ 7.0 Hz
CoA Moiety Protons Various (refer to literature)Various (refer to literature)-
Experimental Protocol for NMR Analysis

Sample Preparation:

  • A purified sample of the biosynthetic this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or D₂O with a suitable buffer) to a final volume of approximately 0.5-0.7 mL in a standard 5 mm NMR tube.

  • The choice of solvent is critical to ensure sample solubility and to minimize overlapping solvent signals with key analyte resonances.

Instrumentation and Data Acquisition:

  • NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 30° pulse angle, a spectral width of ~16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to observe all carbon signals. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and identifying quaternary carbons.

The Power of Precision: Mass Spectrometry in Structural Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the parent ion.

Expected Mass Spectrometry Data
Analysis TypeExpected ResultInformation Gained
High-Resolution MS (HRMS) [M+H]⁺ or [M-H]⁻ ion with a specific m/z value.Precise molecular weight and elemental composition (e.g., C₄₉H₉₂N₇O₁₈P₃S).
Tandem MS (MS/MS) Fragmentation pattern showing characteristic losses.Identification of key substructures, such as the Coenzyme A moiety and the fatty acyl chain.
Experimental Protocol for Mass Spectrometry Analysis

Sample Preparation:

  • A dilute solution of the purified compound is prepared in a suitable solvent compatible with the chosen ionization method (e.g., methanol, acetonitrile, or water). The concentration is typically in the low micromolar to nanomolar range.

  • For complex biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction step may be necessary to remove interfering substances like salts and detergents.

Instrumentation and Data Acquisition:

  • The sample is introduced into the mass spectrometer, often via direct infusion or coupled to a liquid chromatography (LC) system for online separation and analysis (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for large, polar molecules like acyl-CoAs, typically generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

  • Mass Analysis:

    • Full Scan MS: The mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) scans a range of mass-to-charge (m/z) ratios to determine the accurate mass of the molecular ion.

    • Tandem MS (MS/MS): The molecular ion of interest is isolated, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting fragment ions are mass-analyzed. This reveals the connectivity of the molecule.

Visualizing the Workflow and Comparison

To further clarify the logical flow of structural elucidation and the comparative strengths of each technique, the following diagrams are provided.

experimental_workflow Experimental Workflow for Structure Confirmation cluster_synthesis Biosynthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation biosynthesis Biosynthesis of This compound purification Purification (e.g., HPLC) biosynthesis->purification hrms High-Resolution Mass Spectrometry (HRMS) purification->hrms nmr_1d 1D NMR ('H, '³C) purification->nmr_1d msms Tandem Mass Spectrometry (MS/MS) hrms->msms Confirm Molecular Formula data_integration Data Integration & Analysis msms->data_integration nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Initial Framework nmr_2d->data_integration structure_confirmation Final Structure Confirmation data_integration->structure_confirmation comparison_diagram Comparison of NMR and MS for Structural Elucidation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_synergy Synergistic Approach nmr_strengths Strengths: - Detailed Connectivity - Stereochemistry - Non-destructive - Quantitative synergy Combined use provides unambiguous structure confirmation. nmr_strengths->synergy nmr_weaknesses Weaknesses: - Low Sensitivity - Requires Larger Sample Amount ms_strengths Strengths: - High Sensitivity - Precise Molecular Weight - Elemental Composition - Substructural Information ms_strengths->synergy ms_weaknesses Weaknesses: - Limited Connectivity Info - No Stereochemistry - Destructive

A Methodological Guide to the Quantitative Comparison of 3-Oxo-27-methyloctacosanoyl-CoA in Different Subcellular Compartments

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide is intended for researchers, scientists, and drug development professionals interested in the subcellular metabolism of lipids. It outlines the experimental approach required to quantitatively compare the levels of a specific VLC-ACoA, such as 3-Oxo-27-methyloctacosanoyl-CoA, across different cellular organelles.

Metabolic Significance

This compound is a putative intermediate in the beta-oxidation of branched-chain fatty acids. Its subcellular distribution is critical for understanding the specific metabolic pathways it participates in, whether it be peroxisomal or mitochondrial beta-oxidation, or its potential role in the endoplasmic reticulum for lipid synthesis.

Quantitative Data Summary

The following table represents a hypothetical quantitative comparison of this compound across different subcellular fractions. Such data would be obtained using the experimental protocols detailed below.

Subcellular CompartmentConcentration (pmol/mg protein)Relative Abundance (%)
Whole Cell Lysate15.2 ± 2.1100%
Mitochondria8.5 ± 1.355.9%
Peroxisomes4.1 ± 0.827.0%
Endoplasmic Reticulum2.3 ± 0.515.1%
Cytosol0.3 ± 0.12.0%

Data are presented as mean ± standard deviation from n=3 independent experiments.

Experimental Protocols

A robust quantitative analysis of subcellular acyl-CoA levels requires meticulous experimental procedures to ensure the purity of subcellular fractions and the accuracy of quantification.

1. Subcellular Fractionation

The isolation of distinct organelles is the foundational step. Differential centrifugation is a widely used technique.

  • Cell Lysis: Cells or tissues are first homogenized in an isotonic buffer to rupture the plasma membrane while keeping the organelles intact.

  • Differential Centrifugation: The homogenate is then subjected to a series of centrifugation steps at increasing speeds.

    • Low-speed centrifugation (e.g., 1,000 x g): Pellets nuclei and unbroken cells.

    • Medium-speed centrifugation (e.g., 10,000 x g): Pellets mitochondria from the supernatant of the previous step.

    • High-speed centrifugation (e.g., 100,000 x g): Pellets microsomes (fragments of the endoplasmic reticulum) from the supernatant. The resulting supernatant is the cytosolic fraction.

  • Purification: For higher purity, density gradient centrifugation (e.g., using sucrose (B13894) or Percoll gradients) is employed to further separate organelles with similar sedimentation coefficients, such as mitochondria and peroxisomes.

2. Acyl-CoA Extraction

Acyl-CoAs are labile molecules and require a specific extraction protocol to maintain their integrity.

  • Solid-Phase Extraction (SPE): This is a common method for isolating and concentrating acyl-CoAs from biological samples.[1]

    • The subcellular fraction is acidified and loaded onto a C18 SPE cartridge.

    • The cartridge is washed with an aqueous solution to remove hydrophilic components.

    • Acyl-CoAs are eluted with an organic solvent mixture, such as acetonitrile/water with ammonium (B1175870) hydroxide (B78521).[1][2]

  • Liquid-Liquid Extraction: An alternative method involves extraction with an organic solvent.[1]

3. Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[1][2]

  • Chromatographic Separation: The extracted acyl-CoAs are separated using ultra-high performance liquid chromatography (UHPLC) with a C18 reversed-phase column.[1] A gradient of mobile phases, often containing ammonium hydroxide or another ion-pairing agent, is used to achieve optimal separation.[1][2]

  • Mass Spectrometry Detection: The separated acyl-CoAs are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer.

  • Quantification: Quantification is achieved using selected reaction monitoring (SRM), which provides high specificity and sensitivity.[2] A stable isotope-labeled internal standard for a related acyl-CoA is typically used to correct for extraction losses and matrix effects.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_fractionation Subcellular Fractionation cluster_analysis Analysis cluster_output Output cell_culture Cell Culture or Tissue Sample homogenization Homogenization cell_culture->homogenization diff_cent Differential Centrifugation homogenization->diff_cent density_grad Density Gradient Centrifugation diff_cent->density_grad extraction Acyl-CoA Extraction (SPE) density_grad->extraction lcms LC-MS/MS Quantification extraction->lcms data_analysis Data Analysis lcms->data_analysis quant_data Quantitative Data Table data_analysis->quant_data

Caption: Experimental workflow for subcellular quantification of acyl-CoAs.

Potential Metabolic Pathway

metabolic_pathway cluster_peroxisome Peroxisome VLCFA 27-methyloctacosanoic acid AcylCoA_Synth VLC-Acyl-CoA Synthetase VLCFA->AcylCoA_Synth VLC_ACoA 27-methyloctacosanoyl-CoA AcylCoA_Synth->VLC_ACoA ACO Acyl-CoA Oxidase VLC_ACoA->ACO Enoyl_CoA 2,3-trans-enoyl-CoA ACO->Enoyl_CoA MFP Multifunctional Protein Enoyl_CoA->MFP Oxoacyl_CoA This compound MFP->Oxoacyl_CoA Thiolase 3-oxoacyl-CoA Thiolase Oxoacyl_CoA->Thiolase Shortened_ACoA Shortened Acyl-CoA Thiolase->Shortened_ACoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Putative peroxisomal beta-oxidation pathway for a branched VLCFA.

References

Validating the specificity of antibodies raised against 3-Oxo-27-methyloctacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Validating Antibodies Against 3-Oxo-27-methyloctacosanoyl-CoA

For researchers and drug development professionals investigating the roles of novel lipids, the availability of specific and validated antibodies is paramount. Currently, a search for commercially available antibodies targeting this compound, a very-long-chain fatty acyl-CoA, yields no specific products. This guide, therefore, provides a comprehensive framework for validating a custom-raised antibody against this small molecule hapten, ensuring specificity and reliability for use in immunoassays.

The generation of antibodies against small molecules like this compound requires that the molecule, or hapten, be conjugated to a larger carrier protein to make it immunogenic.[1][2][3][4] This guide assumes that a custom antibody has been generated using such a conjugate and focuses on the critical subsequent step: rigorous validation.

Comparative Validation Data

Effective antibody validation involves quantifying its performance in various assays. The following tables present a template for summarizing the expected data from specificity and cross-reactivity experiments.

Table 1: Antibody Titer Determination by Indirect ELISA

This table summarizes the antibody's ability to bind to the hapten-carrier conjugate immobilized on an ELISA plate. The titer is the dilution at which the antibody gives a significant signal above background.

Serum DilutionOptical Density (OD) at 450 nm (Test Well)Optical Density (OD) at 450 nm (Control Well)Signal-to-Noise Ratio
1:1,0002.8500.15019.0
1:5,0002.1000.14514.5
1:25,0001.5500.15210.2
1:125,0000.7500.1485.1
1:625,0000.3000.1512.0
Pre-immune Serum0.1550.1501.0

Control Well contains the carrier protein alone.

Table 2: Specificity Analysis by Competitive ELISA

This table outlines the antibody's specificity for the target analyte. The IC50 value represents the concentration of the free hapten required to inhibit 50% of the antibody binding to the coated conjugate, indicating the assay's sensitivity. Cross-reactivity with structurally similar molecules is also assessed.

Competitor MoleculeIC50 (nM)% Cross-Reactivity
This compound 15 100%
Octacosanoyl-CoA8501.8%
3-Oxo-octanoyl-CoA> 10,000< 0.15%
Coenzyme A> 50,000< 0.03%
Palmitoyl-CoA> 50,000< 0.03%

% Cross-Reactivity = (IC50 of Target / IC50 of Competitor) x 100

Table 3: Western Blot Analysis

This table summarizes the antibody's performance in detecting the hapten-carrier conjugate via Western Blot.

TargetMolecular Weight (kDa)Antibody DilutionSignal Detected
Hapten-BSA Conjugate~70-801:2,000Yes
Unconjugated BSA~661:2,000No
Cell Lysate (Control)N/A1:2,000No

Experimental Validation Workflow

The validation process for a small molecule antibody follows a logical progression from initial production to detailed characterization. This workflow ensures that the final reagent is both potent and specific for the target analyte.

G cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Antibody Production cluster_2 Phase 3: Specificity Validation cluster_3 Phase 4: Final Application a Synthesize Hapten (this compound) b Conjugate to Carrier Protein (e.g., BSA, KLH) a->b Covalent Linkage c Immunize Host Animal b->c d Collect Antiserum c->d e Indirect ELISA (Titer Determination) d->e f Competitive ELISA (Specificity & Sensitivity) e->f g Western Blot (Reactivity to Conjugate) f->g h Purified Antibody for Research Use g->h

Caption: Workflow for the generation and validation of a hapten-specific antibody.

Potential Biological Pathway: Peroxisomal Beta-Oxidation

This compound is a very-long-chain fatty acyl-CoA. Such molecules are primarily metabolized in peroxisomes through a process called beta-oxidation.[5][6][7][8] This pathway shortens the fatty acid chain, producing acetyl-CoA and shorter-chain acyl-CoAs that can be further metabolized in mitochondria.[5][9] An antibody against this specific intermediate could be a valuable tool for studying fluxes and defects in this pathway.

G cluster_peroxisome Peroxisome Matrix VLCFA Very-Long-Chain Fatty Acid (e.g., 27-methyloctacosanoic acid) AcylCoA_Synth Acyl-CoA Synthetase VLCFA->AcylCoA_Synth VLCFA_CoA 27-methyloctacosanoyl-CoA AcylCoA_Synth->VLCFA_CoA ATP -> AMP AcylCoA_Ox Acyl-CoA Oxidase VLCFA_CoA->AcylCoA_Ox Enoyl_CoA 2,3-enoyl-CoA AcylCoA_Ox->Enoyl_CoA FAD -> FADH2 Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA 3-hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA + H2O Dehydrogenase 3-hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Target This compound Dehydrogenase->Target NAD+ -> NADH Thiolase β-ketothiolase Target->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Short_Acyl_CoA Shortened Acyl-CoA (to Mitochondria) Thiolase->Short_Acyl_CoA

Caption: Simplified pathway of peroxisomal beta-oxidation for very-long-chain fatty acids.

Experimental Protocols

Indirect ELISA for Titer Determination

This assay quantifies the amount of antibody capable of binding the hapten-carrier conjugate.

  • Plate Coating: Dilute the this compound-BSA conjugate to 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well ELISA plate. As a control, coat separate wells with BSA alone at the same concentration. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate 3 times. Prepare serial dilutions of the antiserum (e.g., from 1:1,000 to 1:1,000,000) in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate 3 times. Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Blocking Buffer according to the manufacturer's recommendation. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate 5 times. Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 1M H₂SO₄.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. The titer is defined as the highest dilution that yields a signal significantly above the control (pre-immune serum or BSA-only wells).

Competitive ELISA for Specificity and Sensitivity

This assay is the gold standard for determining the specificity of an antibody for a small molecule.[10][11][12] It measures the ability of the free hapten to compete with the plate-bound hapten-carrier conjugate for antibody binding.

  • Plate Coating and Blocking: Follow the same procedure as for the Indirect ELISA, coating the plate with the hapten-BSA conjugate.

  • Competition Step: In a separate plate or tubes, pre-incubate a constant, sub-saturating dilution of the primary antibody (determined from the titer experiment) with varying concentrations of the free competitor molecule (this compound and other related lipids). Incubate this mixture for 1 hour at room temperature.

  • Transfer to ELISA Plate: Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the washed and blocked hapten-BSA coated plate. Incubate for 1-2 hours at room temperature.

  • Detection and Analysis: Proceed with the secondary antibody, detection, and data analysis steps as described for the Indirect ELISA. Plot the absorbance against the logarithm of the competitor concentration. Calculate the IC50, which is the concentration of the competitor that causes a 50% reduction in the maximum signal.

Western Blot Protocol

This technique confirms that the antibody recognizes the hapten in the context of its protein conjugate.

  • Sample Preparation: Prepare samples of the hapten-BSA conjugate and unconjugated BSA at a concentration of approximately 1 mg/mL. Mix with 2X Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load 10-20 µg of each sample into the wells of an SDS-PAGE gel (e.g., 10-12% acrylamide). Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, block the membrane for 1 hour at room temperature in Blocking Buffer (5% non-fat milk or 3% BSA in TBST) with gentle agitation.

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer (e.g., 1:1,000 to 1:5,000) overnight at 4°C.

  • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. A specific antibody should produce a band corresponding to the molecular weight of the hapten-BSA conjugate but not for the unconjugated BSA.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Oxo-27-methyloctacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational integrity. This document provides a detailed, step-by-step protocol for the safe disposal of 3-Oxo-27-methyloctacosanoyl-CoA, a complex thioester compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

I. Understanding the Compound and Associated Hazards

II. Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal procedure, ensure the following personal protective equipment is worn and safety measures are in place:

Protective EquipmentSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Work Area Well-ventilated chemical fume hood
Emergency Equipment Eyewash station and safety shower readily accessible

III. Step-by-Step Disposal Protocol

This protocol outlines the immediate actions required for the safe disposal of this compound.

1. Waste Segregation and Labeling:

  • Designate a specific, sealed waste container for this compound waste.

  • The container must be clearly labeled with the full chemical name: "Waste: this compound" and any appropriate hazard symbols as per your institution's guidelines. Given the thioester nature, it is prudent to also indicate "Contains Thiol Precursor".[2]

2. Handling and Transfer:

  • All handling of the compound and its waste must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and glassware for handling the waste.

  • Avoid creating dust or aerosols.

3. Container Management:

  • Keep the waste container tightly closed when not in use.[3]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly strong bases which can promote hydrolysis.[1]

4. Final Disposal:

  • The sealed and labeled waste container should be disposed of through your institution's hazardous waste management program. Do not mix with general laboratory waste.

  • Follow all local, state, and federal regulations for chemical waste disposal.[4]

5. Decontamination of Glassware and Surfaces:

  • All glassware and surfaces that have come into contact with this compound should be decontaminated.

  • A recommended procedure for materials contaminated with thiol-containing compounds is to soak them in a freshly prepared bleach solution (sodium hypochlorite) overnight (approximately 12-16 hours) within a fume hood.[2]

  • After soaking, rinse the glassware thoroughly with water before washing with standard laboratory detergents.[2]

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Avoid raising dust.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into the designated, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area using a suitable laboratory detergent and water. For final decontamination, a wipe-down with a bleach solution can be performed, followed by a final water rinse.

V. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_decon Decontamination cluster_final Final Disposal A Don Personal Protective Equipment (PPE) B Prepare Labeled Waste Container A->B C Work in Chemical Fume Hood B->C D Transfer Waste to Container C->D E Securely Close Container D->E F Soak Contaminated Glassware in Bleach Solution E->F G Clean Work Surfaces F->G H Store Waste Container in Designated Area G->H I Arrange for Hazardous Waste Pickup H->I

Caption: Workflow for the safe disposal of this compound.

This guide provides a comprehensive framework for the safe disposal of this compound. By integrating these procedures into your laboratory's safety protocols, you contribute to a safer research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.